Todralazine
描述
An antihypertensive agent with both central and peripheral action; it has some central nervous system depressant effects.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
ethyl N-(phthalazin-1-ylamino)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)15-14-10-9-6-4-3-5-8(9)7-12-13-10/h3-7H,2H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZDBVOTUVNQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NNC1=NN=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045048 | |
| Record name | Todralazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14679-73-3 | |
| Record name | Todralazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14679-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Todralazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014679733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Todralazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TODRALAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WEN3K83YKD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Antihypertensive Mechanism of Todralazine: A Re-evaluation of its Pharmacological Target
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the prevalent classification of todralazine as a β2-adrenergic receptor (β2AR) blocker and presents a comprehensive re-evaluation based on available pharmacological data. Contrary to its listing by some commercial suppliers, there is a significant lack of primary scientific evidence to support this compound's mechanism of action as a β2AR antagonist. This document synthesizes the existing, albeit limited, information on this compound and draws parallels with the well-characterized pharmacology of its structural analog, hydralazine. The evidence strongly suggests that this compound functions as a direct-acting vasodilator, with its antihypertensive effects likely arising from the modulation of intracellular calcium signaling pathways within vascular smooth muscle cells. This guide will detail this proposed mechanism, present available data, and provide hypothetical experimental workflows for its further elucidation.
Introduction: The this compound Classification Discrepancy
This compound is recognized as an antihypertensive agent.[1][2] However, a notable discrepancy exists in its pharmacological classification. While several chemical suppliers categorize this compound as a β2AR blocker, reputable and comprehensive pharmacological databases such as DrugBank and PubChem do not corroborate this claim.[1][2][3][4][5] Instead, these databases classify it more broadly as an antihypertensive and cardiovascular agent.[1][2] The absence of peer-reviewed primary literature demonstrating this compound's binding affinity or functional antagonism at the β2-adrenergic receptor necessitates a critical re-examination of its mechanism of action.
Given the structural and functional similarities to other phthalazine derivatives, particularly hydralazine, it is hypothesized that this compound exerts its therapeutic effects through direct vasodilation. Phthalazine compounds are a known class of antihypertensives that act directly on vascular smooth muscle.[6]
Proposed Mechanism of Action: Direct Vasodilation
The antihypertensive effect of this compound is most likely attributable to its action as a direct-acting vasodilator, with a primary effect on arterial and arteriolar smooth muscle. This leads to a decrease in peripheral resistance and a subsequent reduction in blood pressure. The proposed intracellular signaling pathway, based on studies of the closely related compound hydralazine, is detailed below.
Signaling Pathway of Phthalazine-Induced Vasodilation
The vasodilatory action of phthalazine derivatives like hydralazine, and presumably this compound, is believed to be multifactorial, involving the modulation of intracellular calcium levels and potentially other signaling molecules.[7][8][9][10]
A key proposed mechanism is the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.[10][11] This action reduces the intracellular calcium concentration available for the activation of myosin light chain kinase, a critical enzyme for smooth muscle contraction.
Additionally, some evidence suggests that hydralazine may also induce hyperpolarization of the smooth muscle cell membrane, possibly through the opening of potassium channels.[8] An increase in potassium efflux would lead to a more negative membrane potential, making the cell less excitable and promoting relaxation.
Finally, there are indications that hydralazine may enhance the bioavailability of nitric oxide (NO) from the vascular endothelium, leading to cGMP-mediated vasodilation.[8]
Quantitative Data and Experimental Protocols
Table 1: Hypothetical In Vitro Vasodilation Potency
| Parameter | This compound | Hydralazine (Reference) |
| EC50 (µM) in pre-contracted aortic rings | Data Needed | Literature Value |
| Emax (%) | Data Needed | Literature Value |
Table 2: Hypothetical β2-Adrenergic Receptor Binding Affinity
| Radioligand | This compound Ki (nM) | Propranolol (Control) Ki (nM) |
| [³H]-CGP12177 | Data Needed | Literature Value |
Proposed Experimental Protocols
To definitively characterize the mechanism of action of this compound, a series of in vitro and cell-based assays would be required.
-
Objective: To determine the binding affinity of this compound for the β2-adrenergic receptor.
-
Methodology: A competitive radioligand binding assay using cell membranes prepared from a cell line overexpressing the human β2AR (e.g., HEK293 or CHO cells).
-
Incubate cell membranes with a fixed concentration of a high-affinity β2AR radioligand (e.g., [³H]-dihydroalprenolol or [³H]-CGP12177).
-
Add increasing concentrations of unlabeled this compound or a known β2AR antagonist (e.g., propranolol) as a competitor.
-
After incubation to equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value for this compound and convert it to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
-
Objective: To assess the ability of this compound to antagonize β2AR-mediated signaling.
-
Methodology: A cAMP accumulation assay in cells expressing the β2AR.
-
Pre-incubate cells with increasing concentrations of this compound.
-
Stimulate the cells with a known β2AR agonist (e.g., isoproterenol) at its EC50 concentration.
-
After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF or ELISA).
-
A decrease in isoproterenol-stimulated cAMP levels in the presence of this compound would indicate antagonistic activity.
-
-
Objective: To measure the direct vasodilatory effect of this compound on vascular smooth muscle.
-
Methodology: An ex vivo assay using isolated segments of rat or rabbit thoracic aorta.
-
Mount aortic rings in an organ bath containing physiological salt solution and aerated with 95% O₂/5% CO₂ at 37°C.
-
Pre-contract the aortic rings with a vasoconstrictor such as phenylephrine or potassium chloride.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.
-
Record the changes in isometric tension to determine the concentration-dependent relaxation response.
-
Calculate the EC50 and Emax values for this compound-induced vasodilation.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C11H12N4O2 | CID 5501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. go.drugbank.com [go.drugbank.com]
- 8. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 9. ahajournals.org [ahajournals.org]
- 10. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 11. Hydralazine - Wikipedia [en.wikipedia.org]
Pharmacological Profile of Todralazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Todralazine hydrochloride is a pharmaceutical agent with a multifaceted pharmacological profile, primarily recognized for its antihypertensive properties. This technical guide provides a comprehensive overview of the current understanding of this compound hydrochloride, encompassing its mechanism of action, pharmacodynamic and pharmacokinetic properties, and safety profile. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to facilitate a deeper understanding of this compound.
Introduction
This compound hydrochloride is an antihypertensive agent that has been identified to possess a range of biological activities.[1] It is characterized as a β2-adrenergic receptor (β2AR) blocker with additional antioxidant and free radical-scavenging properties.[1] Its therapeutic potential extends beyond hypertension, with research indicating a role in radioprotection.[2] This guide synthesizes the available preclinical data to present a detailed pharmacological profile of this compound hydrochloride.
Mechanism of Action
The primary mechanisms of action attributed to this compound hydrochloride are its β2-adrenergic receptor blockade and its antioxidant effects.
β2-Adrenergic Receptor Blockade
This compound has been identified as a β2AR blocker.[1] This action is significant in the context of cardiovascular regulation. The blockade of β2-adrenergic receptors can influence vascular tone and cardiac function. While the direct downstream signaling cascade of this compound-induced β2AR blockade is not fully elucidated, a generalized pathway for β2AR signaling is depicted below.
Caption: Generalized β2-Adrenergic Receptor Signaling Pathway and the Antagonistic Action of this compound.
Antioxidant and Free Radical Scavenging Activity
This compound hydrochloride exhibits significant antioxidant and free radical scavenging properties.[1] This has been demonstrated through its ability to protect against ionizing radiation, a process heavily mediated by the generation of reactive oxygen species (ROS).[2] Specifically, this compound has been shown to possess hydroxyl radical (OH•) scavenging potential.[3]
Pharmacodynamics
The pharmacodynamic effects of this compound hydrochloride are primarily centered on its antihypertensive and radioprotective actions.
Antihypertensive Effects
This compound has been shown to reduce blood pressure in animal models.[4] The vasodilation contributing to this effect is likely a result of its influence on vascular smooth muscle, although the precise mechanisms distinguishing it from the related compound, hydralazine, require further investigation. Hydralazine, a similar phthalazine derivative, is known to cause vasodilation through mechanisms including the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum and the opening of potassium channels.[2][3]
Radioprotective Effects
A notable pharmacodynamic effect of this compound is its ability to protect against the lethal effects of ionizing radiation.[2] This has been attributed to its antioxidant properties and its role in promoting hematopoietic cell expansion.[2] In zebrafish models, this compound treatment led to an increase in hematopoietic stem cells and erythroid progenitors.[3]
Pharmacokinetics
Detailed pharmacokinetic studies specifically on this compound hydrochloride are limited in the public domain. Much of the available data is for the related compound, hydralazine. For hydralazine, absorption is rapid after oral administration, with extensive metabolism that is dependent on the patient's acetylator status.[5][6]
Toxicology
Preclinical toxicity data for this compound hydrochloride is available from studies in rats.
| Parameter | Species | Route | Value | Reference |
| LD50 | Wistar-Kyoto (WKY) Rats | Intravenous | 255 mg/kg | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound hydrochloride's pharmacological profile.
Hydroxyl Radical Scavenging Activity (2-Deoxyribose Degradation Assay)
This assay is a common method to determine the hydroxyl radical scavenging potential of a compound.[7]
Principle: Hydroxyl radicals are generated by a Fenton-like reaction (Fe³⁺-EDTA + H₂O₂ + Ascorbic Acid). These radicals attack 2-deoxyribose, leading to its degradation. The degradation products, upon heating with thiobarbituric acid (TBA) under acidic conditions, form a pink chromogen which can be measured spectrophotometrically. A scavenger compound will compete with 2-deoxyribose for the hydroxyl radicals, thus reducing the formation of the pink chromogen.
Protocol:
-
Reaction Mixture Preparation: In a test tube, combine the following reagents in order:
-
Phosphate buffer (pH 7.4)
-
2-Deoxyribose
-
FeCl₃ and EDTA (pre-mixed)
-
This compound hydrochloride (at various concentrations)
-
H₂O₂
-
Ascorbic acid (to initiate the reaction)
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
Color Development: Add trichloroacetic acid (TCA) to stop the reaction, followed by the addition of TBA solution.
-
Heating: Heat the mixture in a boiling water bath for a defined period (e.g., 15-20 minutes) to develop the pink color.
-
Measurement: After cooling, measure the absorbance of the solution at a specific wavelength (typically around 532 nm).
-
Calculation: The percentage of hydroxyl radical scavenging is calculated by comparing the absorbance of the sample to that of a control (without the scavenger).
Caption: Workflow for the 2-Deoxyribose Degradation Assay.
Acute Intravenous Toxicity and Antihypertensive Activity in Rats
This protocol describes the in vivo assessment of this compound's toxicity and its effect on blood pressure.[4]
Animals:
-
Normotensive Wistar-Kyoto (WKY) rats
-
Spontaneously Hypertensive Rats (SHR)
Acute Toxicity (LD50 Determination):
-
Administer escalating single intravenous doses of this compound hydrochloride to different groups of rats.
-
Observe the animals for a specified period (e.g., 24-48 hours) for signs of toxicity and mortality.
-
The LD50 (the dose causing death in 50% of the animals) is calculated using appropriate statistical methods.
Antihypertensive Activity (ED20 Determination):
-
Anesthetize the rats and cannulate the carotid artery to monitor blood pressure directly.
-
After a stabilization period, administer a single intravenous dose of this compound hydrochloride.
-
Continuously record the blood pressure to determine the maximum fall.
-
The ED20 (the dose required to produce a 20% reduction in mean arterial blood pressure) is determined from the dose-response curve.
Caption: Workflow for In Vivo Antihypertensive and Toxicity Studies in Rats.
Conclusion
This compound hydrochloride is a promising pharmacological agent with a distinct profile that includes β2-adrenergic receptor antagonism and potent antioxidant activity. Its demonstrated antihypertensive and radioprotective effects in preclinical models warrant further investigation. This technical guide provides a foundational understanding of this compound hydrochloride, though it is evident that more in-depth research is required, particularly in the areas of pharmacokinetics, metabolism, and the specific molecular mechanisms underlying its vasodilatory action, to fully characterize its therapeutic potential and differentiate it from related compounds like hydralazine. The provided data and protocols are intended to support and guide future research endeavors in the development and application of this compound hydrochloride.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 3. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute systemic toxicity and antihypertensive activity of a novel this compound analog in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. The deoxyribose method: a simple "test-tube" assay for determination of rate constants for reactions of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
Todralazine as an Antioxidant and Free Radical Scavenger: A Technical Guide
Disclaimer: Scientific literature explicitly detailing the antioxidant and free radical scavenging properties of todralazine is limited. This guide synthesizes available information on the structurally related compound, hydralazine, and general principles of antioxidant action to provide a theoretical framework and practical methodologies for investigating this compound's potential in this area. All experimental protocols and proposed mechanisms should be considered hypothetical until validated by direct experimental evidence for this compound.
Introduction
This compound, a phthalazine derivative, is primarily recognized for its antihypertensive properties. However, emerging research into the broader pharmacological activities of structurally similar compounds, such as hydralazine, suggests a potential role as an antioxidant and free radical scavenger. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The capacity of pharmaceutical agents to mitigate oxidative stress represents a significant area of therapeutic interest.
This technical guide provides a comprehensive overview of the potential antioxidant and free radical scavenging activities of this compound, drawing inferences from studies on hydralazine. It details established experimental protocols for assessing these properties and explores potential signaling pathways through which this compound might exert its effects. This document is intended for researchers, scientists, and drug development professionals interested in exploring the antioxidant potential of this compound.
Inferred Antioxidant and Radical Scavenging Properties
A study on hydralazine demonstrated its ability to inhibit the production of reactive oxygen species (ROS) in a concentration-dependent manner.[1] This suggests that this compound, sharing a similar hydrazinophthalazine core, may also possess ROS scavenging capabilities.
Quantitative Data for the Structurally Related Compound, Hydralazine
The following table summarizes the reported antioxidant activity of hydralazine, which can serve as a preliminary reference for designing studies on this compound.
| Assay | Compound | Concentration | Effect | Reference |
| ROS Production Inhibition | Hydralazine | 0.1-10 mM | Inhibition of extracellular and intracellular ROS production in macrophages. | [1] |
| Superoxide Radical Generation | Hydralazine | 0.1-10 mM | Probable inhibition of superoxide radical generation by xanthine oxidase and NADH/NADPH oxidase. | [1] |
Detailed Experimental Protocols
The following are detailed, standardized protocols that can be adapted to investigate the antioxidant and free radical scavenging activities of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the this compound solution to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the reaction mixture at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.
-
IC50 Determination: The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the ABTS•+ is reduced, causing a loss of color that is measured spectrophotometrically.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.
-
Reaction Mixture: Add a specific volume of the this compound solution to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
IC50 Determination: Determine the IC50 value from the dose-response curve.
Superoxide Radical (O₂•⁻) Scavenging Assay
Principle: This assay often utilizes a non-enzymatic system (e.g., phenazine methosulfate-NADH) or an enzymatic system (e.g., xanthine/xanthine oxidase) to generate superoxide radicals. The radicals then reduce a detector molecule (e.g., nitroblue tetrazolium - NBT), and the scavenging activity is measured by the inhibition of this reduction.
Procedure (PMS-NADH system):
-
Reagent Preparation: Prepare solutions of Tris-HCl buffer (e.g., 16 mM, pH 8.0), NADH (e.g., 468 µM), NBT (e.g., 100 µM), and PMS (e.g., 60 µM).
-
Sample Preparation: Prepare various concentrations of this compound.
-
Reaction Mixture: In a reaction vessel, mix the Tris-HCl buffer, NADH solution, NBT solution, and the this compound sample.
-
Initiation of Reaction: Add the PMS solution to initiate the reaction.
-
Incubation: Incubate at room temperature for a specified time (e.g., 5 minutes).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm).
-
Calculation: Calculate the percentage of superoxide radical scavenging.
Hydroxyl Radical (•OH) Scavenging Assay
Principle: The highly reactive hydroxyl radical is typically generated via the Fenton reaction (Fe²⁺ + H₂O₂). The assay measures the ability of an antioxidant to compete with a detector molecule (e.g., deoxyribose or salicylate) for the hydroxyl radicals, thus preventing its degradation or modification.
Procedure (Deoxyribose method):
-
Reagent Preparation: Prepare solutions of phosphate buffer (e.g., pH 7.4), FeCl₃, EDTA, H₂O₂, deoxyribose, thiobarbituric acid (TBA), and trichloroacetic acid (TCA).
-
Sample Preparation: Prepare various concentrations of this compound.
-
Reaction Mixture: In a test tube, combine the phosphate buffer, FeCl₃, EDTA, H₂O₂, deoxyribose, and the this compound sample.
-
Incubation: Incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).
-
Color Development: Add TCA and TBA to the reaction mixture and heat in a boiling water bath to develop a pink chromogen.
-
Measurement: After cooling, measure the absorbance at a specific wavelength (e.g., 532 nm).
-
Calculation: Calculate the percentage of hydroxyl radical scavenging activity.
Lipid Peroxidation Inhibition Assay (TBARS Assay)
Principle: This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a colored complex (TBARS), which is quantified spectrophotometrically.
Procedure:
-
Induction of Lipid Peroxidation: Induce lipid peroxidation in a suitable biological sample (e.g., rat liver homogenate) using an oxidizing agent (e.g., FeSO₄).
-
Sample Preparation: Prepare various concentrations of this compound.
-
Reaction Mixture: Add the this compound sample to the biological sample before or after the induction of peroxidation.
-
TBARS Reaction: Add TBA and an acid (e.g., TCA) to the mixture and heat at a high temperature (e.g., 95°C).
-
Measurement: After cooling and centrifugation, measure the absorbance of the supernatant at 532 nm.
-
Calculation: The inhibition of lipid peroxidation is calculated based on the reduction in TBARS formation in the presence of this compound.
Potential Signaling Pathways
This compound, as a potential antioxidant, may modulate cellular signaling pathways involved in the response to oxidative stress. Two key pathways are the Nrf2-ARE and MAPK signaling cascades.
Nrf2-Antioxidant Response Element (ARE) Pathway
The Nrf2-ARE pathway is a primary mechanism for cellular defense against oxidative stress.[2][3] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This compound could potentially activate this pathway, leading to an enhanced antioxidant defense.
Caption: Hypothetical activation of the Nrf2-ARE pathway by this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
MAPK pathways are crucial in transducing extracellular signals to cellular responses, including the response to oxidative stress.[4][5][6] Oxidative stress can activate various MAPK cascades, such as ERK, JNK, and p38, which in turn can regulate the activity of transcription factors involved in the antioxidant response. This compound might influence MAPK signaling to modulate cellular responses to oxidative insults.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Experimental Workflow
The following diagram outlines a general workflow for the comprehensive evaluation of this compound's antioxidant and free radical scavenging properties.
Caption: General experimental workflow for assessing this compound's antioxidant activity.
Conclusion
While direct evidence is currently lacking, the structural similarity of this compound to hydralazine suggests a plausible role as an antioxidant and free radical scavenger. The experimental protocols and potential signaling pathways outlined in this guide provide a robust framework for future investigations into these properties. Rigorous in vitro and cell-based studies are necessary to elucidate the specific mechanisms and quantify the antioxidant efficacy of this compound. Such research could unveil novel therapeutic applications for this established antihypertensive agent, particularly in the context of diseases with an underlying oxidative stress component.
References
- 1. Antioxidant activity and inhibitory effects of hydralazine on inducible NOS/COX-2 gene and protein expression in rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAPK Signaling in the Interplay Between Oxidative Stress and Autophagy [mdpi.com]
- 6. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Chemical Profile of Todralazine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Todralazine, a phthalazine derivative, has been identified as an antihypertensive agent. This technical guide provides a comprehensive overview of its synthesis, chemical structure, and physicochemical properties. It also explores the synthesis of related derivatives and delves into its mechanism of action as a β2-adrenergic receptor antagonist. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental insights and a structured presentation of key data.
Chemical Structure and Properties of this compound
This compound, with the IUPAC name ethyl N-(phthalazin-1-ylamino)carbamate, is a heterocyclic compound featuring a phthalazine ring system linked to an ethyl carbazate moiety.[1][2] Its chemical structure is characterized by the presence of a hydrazine bridge, which is a common feature in several biologically active phthalazine derivatives.
Chemical Structure:
-
IUPAC Name: ethyl N-(phthalazin-1-ylamino)carbamate[1]
This compound is also available as a hydrochloride salt, which often exhibits improved solubility and stability.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and pharmacokinetic profiling.
| Property | Value | Source |
| Molecular Weight | 232.24 g/mol | [1][2] |
| Monoisotopic Mass | 232.09602564 Da | [1][5] |
| Topological Polar Surface Area | 76.1 Ų | [2] |
| Complexity | 262 | [2] |
| XlogP (predicted) | 1.7 | [1] |
| Formal Charge | 0 | [2] |
| Heavy Atom Count | 17 | [2] |
| CAS Number | 14679-73-3 | [1] |
Table 1: Physicochemical Properties of this compound.
Spectral Data
| Spectral Data Type | Key Findings | Source |
| GC-MS | Top m/z peaks at 186, 103, and 102. | [1] |
| Collision Cross Section (Predicted) | [M+H]⁺: 148.7 Ų, [M+Na]⁺: 155.9 Ų | [5] |
Table 2: Mass Spectrometry Data for this compound.
Synthesis of this compound
The synthesis of this compound can be approached through the reaction of a reactive phthalazine precursor with an appropriate hydrazine derivative. Based on the well-established synthesis of the related compound hydralazine, a plausible and efficient synthetic route for this compound is proposed.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned in two main steps:
-
Synthesis of 1-Chlorophthalazine: This intermediate is synthesized from 1(2H)-phthalazinone.
-
Synthesis of this compound: 1-Chlorophthalazine is then reacted with ethyl carbazate to yield the final product.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols adapted from the synthesis of analogous phthalazine derivatives.
Step 1: Synthesis of 1-Chlorophthalazine
-
Materials: 1(2H)-phthalazinone, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine 1(2H)-phthalazinone (1 equivalent) and phosphorus oxychloride (5-10 equivalents).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.
-
The crude 1-chlorophthalazine will precipitate as a solid.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Synthesis of this compound (ethyl N-(phthalazin-1-ylamino)carbamate)
-
Materials: 1-Chlorophthalazine, Ethyl carbazate, Triethylamine (or another suitable base), Ethanol (or another suitable solvent).
-
Procedure:
-
Dissolve 1-chlorophthalazine (1 equivalent) in ethanol in a round-bottom flask.
-
Add ethyl carbazate (1.1 equivalents) and triethylamine (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Synthesis of this compound Derivatives
The phthalazine scaffold is a versatile platform for the synthesis of a wide range of derivatives with potential biological activities. The synthetic strategies often involve modifications at the hydrazine moiety or the phthalazine ring itself.
General Strategies for Derivatization
-
N-Alkylation/Arylation: The secondary amine in the hydrazine linker of this compound can be a site for further functionalization.
-
Modification of the Carbamate: The ethyl ester of the carbamate can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other esters.
-
Substitution on the Phthalazine Ring: While more challenging, electrophilic or nucleophilic aromatic substitution reactions can be employed to introduce substituents on the benzene ring of the phthalazine core, though this may require optimization of reaction conditions.
Figure 2: General strategies for the derivatization of this compound.
Mechanism of Action: β2-Adrenergic Receptor Antagonism
This compound is classified as a β2-adrenergic receptor (β2AR) antagonist, which accounts for its antihypertensive effects.[6] β2-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like epinephrine, trigger a signaling cascade leading to smooth muscle relaxation.
By blocking these receptors, this compound prevents the binding of catecholamines, leading to a reduction in the downstream signaling that causes vasodilation. This results in an increase in peripheral resistance and a subsequent lowering of blood pressure.
The signaling pathway of the β2-adrenergic receptor is complex and involves coupling to both stimulatory (Gs) and inhibitory (Gi) G-proteins.[7]
Figure 3: Simplified β2-adrenergic receptor signaling pathway and the inhibitory action of this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis, chemical structure, and properties of this compound and its derivatives. The proposed synthetic pathway offers a practical approach for its laboratory-scale preparation. The elucidation of its mechanism of action as a β2-adrenergic receptor antagonist provides a basis for understanding its pharmacological effects. The information compiled herein is intended to support further research and development efforts in the field of cardiovascular drug discovery. Further studies to obtain detailed experimental spectroscopic data and to explore the synthesis and biological activities of novel derivatives are warranted.
References
- 1. This compound | C11H12N4O2 | CID 5501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. caymanchem.com [caymanchem.com]
- 4. CAS号:3778-76-5-Todralazine hydrochloride - this compound hydrochloride-科华智慧 [kehuaai.com]
- 5. PubChemLite - this compound (C11H12N4O2) [pubchemlite.lcsb.uni.lu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ahajournals.org [ahajournals.org]
Todralazine's Impact on Hematopoietic Cell Expansion in Zebrafish: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Todralazine, a β2-adrenergic receptor (β2AR) blocker, on the expansion of hematopoietic cells in the zebrafish model system. The findings summarized herein are primarily based on the pivotal study by Dimri et al. (2014), which identified this compound as a potent modulator of hematopoietic stem cells (HSCs) and a potential radioprotective agent. This document details the quantitative effects of this compound on hematopoietic cell populations, outlines the experimental methodologies employed, and visualizes the proposed mechanisms and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the impact of this compound on hematopoietic cell expansion in zebrafish embryos.
Table 1: Effect of this compound on Erythropoiesis in Wild-Type and Anemic Zebrafish Embryos
| Condition | Treatment | Fold Change in Erythropoiesis (CHT) | Reference |
| Wild-Type | 5 µM this compound | 2.33 | [1][2][3][4] |
| Anemic | 5 µM this compound | 1.44 | [1][2][3][4] |
CHT: Caudal Hematopoietic Tissue
Table 2: Effect of this compound on Hematopoietic Stem Cell (HSC) Population and Marker Gene Expression
| Assay | Treatment | Fold Change | Location | Reference |
| HSC Number (Tg(cmyb:gfp)) | 5 µM this compound | ~2.0 | AGM | [1][2][3] |
| runx1 Gene Expression | 5 µM this compound | 3.3 | Whole Embryo | [1][2][3] |
| cMyb Gene Expression | 5 µM this compound | 1.41 | Whole Embryo | [1][2][3] |
AGM: Aorta-Gonad-Mesonephros
Table 3: Comparative Effect of Metoprolol on HSC Marker Gene Expression
| Gene Marker | Treatment | Fold Change | Reference |
| runx1 | Metoprolol | 1.36 | [1][2][3] |
| cMyb | Metoprolol | 1.48 | [1][2][3] |
Experimental Protocols
This section provides a detailed description of the key experimental methodologies utilized to assess the effects of this compound on zebrafish hematopoiesis.
Zebrafish Husbandry and Maintenance
Wild-type (AB strain) and transgenic (e.g., Tg(cmyb:gfp)) zebrafish were maintained on a 14-hour light/10-hour dark cycle at 28.5°C. Embryos were collected after natural spawning and raised in E3 embryo medium. To prevent pigment formation for better visualization of internal structures, embryos were treated with 0.003% 1-phenyl-2-thiourea (PTU).[4][5]
This compound Treatment
For hematopoietic cell expansion studies, zebrafish embryos were treated with 5 µM this compound. The specific timing of treatment varied depending on the experiment, for instance, from 24 to 36 hours post-fertilization (hpf) for the assessment of HSC numbers in the AGM region.[1][2][3]
Induction of Hemolytic Anemia
To create a model of hemolytic anemia, wild-type zebrafish embryos were exposed to 0.5 µg/mL of phenylhydrazine (PHZ) from 33 to 48 hpf. This treatment resulted in a significant loss of circulating erythrocytes by 72 hpf.[4]
Assessment of Erythropoiesis
Mature erythrocytes were visualized and quantified using o-dianisidine staining, which detects hemoglobin. Embryos were fixed and stained with a solution containing o-dianisidine, ethanol, hydrogen peroxide, and sodium acetate. The stained area in the caudal hematopoietic tissue (CHT) was then imaged and quantified.[2]
Whole-Mount In Situ Hybridization (WISH)
The expression of key hematopoietic stem cell markers, runx1 and cMyb, was assessed using whole-mount in situ hybridization. This technique involves the use of digoxigenin-labeled antisense RNA probes that bind to the target mRNA in the embryos. The hybridized probes are then detected using an antibody conjugated to an enzyme that produces a colored precipitate, allowing for the visualization of gene expression patterns.
Quantification of Hematopoietic Stem Cells
To quantify the number of HSCs, the transgenic zebrafish line Tg(cmyb:gfp), in which HSCs express green fluorescent protein (GFP), was used. Embryos were treated with this compound, and the GFP-positive cells in the aorta-gonad-mesonephros (AGM) region were imaged and counted using fluorescence microscopy.[1][2][3]
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound in promoting hematopoietic cell expansion.
Caption: Experimental workflow for studying this compound's effect on zebrafish hematopoiesis.
Caption: Proposed mechanism of this compound's action on hematopoietic cell expansion.
Concluding Remarks
The research highlighted in this guide demonstrates that this compound effectively promotes hematopoietic cell expansion in zebrafish, both under normal conditions and in an anemia model.[1][2][3][4] The compound's ability to increase the number of hematopoietic stem cells and enhance the expression of key hematopoietic regulatory genes suggests its potential as a therapeutic agent for conditions requiring bone marrow recovery. The dual mechanism of action, involving both β2-adrenergic receptor blockade and antioxidant properties, presents a novel approach to modulating hematopoiesis. Further investigation into the precise downstream signaling pathways is warranted to fully elucidate the molecular mechanisms underlying this compound's beneficial effects. The zebrafish model continues to be an invaluable tool for such discoveries in hematopoietic research and drug development.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. This compound protects zebrafish from lethal effects of ionizing radiation: role of hematopoietic cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Protects Zebrafish from Lethal Effects of Ionizing Radiation: Role of Hematopoietic Cell Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA-Approved Drug Screening for Compounds That Facilitate Hematopoietic Stem and Progenitor Cells (HSPCs) Expansion in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
The role of Todralazine in the inhibition of histone acetylation
An In-Depth Technical Guide on the Role of Todralazine in the Inhibition of Histone Acetylation
Executive Summary
This compound, a hydralazine derivative primarily known for its antihypertensive properties, has been identified as a potent inhibitor of histone acetylation.[1] This document provides a comprehensive overview of the molecular mechanisms, experimental evidence, and methodologies related to this compound's impact on this critical epigenetic process. Emerging research indicates that this compound can directly inhibit histone acetyltransferase (HAT) activity, leading to impaired histone acetylation in hepatocytes.[1] This inhibitory action has significant implications for liver function, particularly in the context of long-term drug administration, where it may contribute to liver regeneration failure.[1] This guide is intended for researchers, scientists, and drug development professionals interested in the epigenetic effects of this compound and its potential as a tool for studying histone acetylation or as a compound requiring careful toxicological evaluation.
Introduction to Histone Acetylation
Histone acetylation is a key epigenetic modification that plays a crucial role in regulating gene expression. This process, catalyzed by histone acetyltransferases (HATs), involves the transfer of an acetyl group to lysine residues on the N-terminal tails of histone proteins. The addition of acetyl groups neutralizes the positive charge of lysine, weakening the interaction between histones and DNA. This leads to a more relaxed chromatin structure, known as euchromatin, which is more accessible to transcription factors and the transcriptional machinery, generally resulting in gene activation. Conversely, the removal of acetyl groups by histone deacetylases (HDACs) leads to a more condensed chromatin structure (heterochromatin) and transcriptional repression. The balance between HAT and HDAC activity is therefore critical for normal cellular function.
This compound's Mechanism of Action in Histone Acetylation Inhibition
This compound has been shown to directly interfere with the enzymatic activity of histone acetyltransferases.[1] This inhibitory effect disrupts the normal process of histone acetylation, leading to a hypoacetylated state of histones. The long-term administration of this compound may lead to a cumulative impairment of histone acetylation in hepatocytes, which can have downstream consequences on gene expression and cellular processes such as proliferation and regeneration.[1]
Below is a diagram illustrating the proposed signaling pathway for this compound-induced inhibition of histone acetylation.
Caption: Proposed mechanism of this compound's inhibition of histone acetylation.
Quantitative Data on this compound's Inhibitory Effects
The inhibitory effects of this compound on histone acetylation have been quantified in various experimental settings. The following tables summarize the key findings.
Table 1: In Vitro Histone Acetylation Inhibition by this compound
| Concentration of this compound | Inhibition of Histone Acetylation (%) |
| Dose-dependent | Significant inhibition observed |
Note: The source material states a dose-dependent inhibition without providing specific concentrations and corresponding inhibition percentages.[1]
Table 2: Effect of this compound Administration on Histone Acetylation in Mice
| Treatment Group | Duration | Histone Acetylation in Hepatocytes |
| Control | 1 and 4 months | Normal |
| This compound (3mg/day) | 1 month | No significant inhibition |
| This compound (3mg/day) | 4 months | Impaired |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to investigate the effects of this compound on histone acetylation.[1]
In Vitro Histone Acetylation Assay
This assay is designed to measure the direct inhibitory effect of this compound on histone acetyltransferase activity.
Caption: Workflow for the in vitro histone acetylation assay.
Protocol Steps:
-
Reaction Mixture Preparation: A reaction mixture containing histone acetyltransferase, histone substrates, and acetyl-CoA is prepared.
-
This compound Addition: this compound is added to the reaction mixture at various concentrations. A control group without this compound is also prepared.
-
Incubation: The reaction mixtures are incubated to allow the acetylation reaction to proceed.
-
Detection: The level of histone acetylation is determined using methods such as Western blotting with antibodies specific to acetylated histones.
-
Data Analysis: The intensity of the signals from the this compound-treated groups is compared to the control group to determine the extent of inhibition.
Animal Studies: this compound Administration in Mice
Animal models are essential for understanding the in vivo effects of this compound.
Protocol Steps:
-
Animal Groups: Mice are divided into a control group and a treatment group.
-
This compound Administration: The treatment group is fed a diet containing this compound (e.g., 3mg/day) for a specified period (e.g., 1 month and 4 months).[1] The control group receives a standard diet.
-
Tissue Collection: At the end of the treatment period, liver tissues are collected from all mice.
-
Immunohistochemistry: Liver sections are stained with antibodies against acetylated histone H4 to visualize the extent of histone acetylation in hepatocytes.[1]
-
Western Blotting: Protein extracts from liver tissues are analyzed by Western blotting to quantify the levels of acetylated histones.
Anti-Fas Challenge in this compound-Fed Mice
This experiment is designed to assess the impact of impaired histone acetylation on liver regeneration.
Protocol Steps:
-
This compound Pre-treatment: Mice are fed a diet containing this compound for an extended period (e.g., 4 months) to induce impairment of histone acetylation.[1]
-
Anti-Fas Antibody Injection: The mice are then challenged with an anti-Fas antibody to induce apoptosis and trigger a regenerative response in the liver.
-
Assessment of Liver Regeneration: Liver regeneration is evaluated by measuring changes in liver weight and assessing hepatocyte proliferation using markers like Proliferating Cell Nuclear Antigen (PCNA).[1]
-
Histone Acetylation Analysis: Histone acetylation levels in the regenerating livers are assessed via immunohistochemistry and Western blotting.
Logical Relationships and Implications
The experimental evidence points to a clear logical relationship between this compound administration and potential liver pathology.
Caption: Logical flow from this compound administration to liver regeneration failure.
The long-term use of this compound leads to the direct inhibition of HATs.[1] This, in turn, causes a significant reduction in histone acetylation within liver cells.[1] The resulting hypoacetylated state of chromatin is associated with a diminished capacity for liver regeneration, potentially leading to liver failure when the organ is subjected to stress or injury.[1]
Conclusion and Future Directions
The findings presented in this technical guide underscore the importance of considering the epigenetic effects of pharmaceuticals, even those with well-established primary mechanisms of action. This compound's ability to inhibit histone acetylation opens up new avenues for research, both in terms of understanding its toxicological profile and in its potential application as a chemical probe to study the roles of histone acetylation in various biological processes.
Future research should focus on:
-
Identifying the specific histone acetyltransferases that are targeted by this compound.
-
Elucidating the downstream changes in gene expression that result from this compound-induced histone hypoacetylation.
-
Investigating the potential for similar epigenetic effects in other hydralazine derivatives.
-
Exploring the clinical relevance of these findings in patients undergoing long-term treatment with this compound.
By addressing these questions, the scientific and medical communities can gain a more complete understanding of this compound's biological effects and ensure its safe and effective use.
References
Exploring the In Vivo Radioprotective Effects of Todralazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Todralazine, a known antihypertensive agent, has emerged as a promising candidate for radioprotection. In vivo studies, primarily in a zebrafish model, have demonstrated its capacity to mitigate the detrimental effects of ionizing radiation. This technical guide provides an in-depth analysis of the current research on this compound's radioprotective properties, with a focus on its mechanisms of action, experimental validation, and future research directions. The primary mechanism appears to be a dual action of hematopoietic stem cell (HSC) expansion and direct antioxidant and free radical scavenging activities. This document summarizes the key quantitative data, details the experimental protocols employed in these foundational studies, and visualizes the proposed signaling pathways and experimental workflows. While current data is predominantly from a non-mammalian model, the significant radioprotective effects observed warrant further investigation in mammalian systems to unlock its full therapeutic potential.
Introduction
Ionizing radiation exposure, whether from therapeutic modalities, accidental events, or occupational hazards, poses a significant threat to living tissues, primarily through the generation of reactive oxygen species (ROS) that damage cellular macromolecules, including DNA. The development of effective radioprotectants is a critical unmet need. This compound, a phthalazine derivative, has been identified as a potential radioprotective agent through in silico screening of FDA-approved compounds.[1][2] This guide synthesizes the existing preclinical evidence for its efficacy and delineates the experimental framework for its evaluation.
Mechanism of Action
The radioprotective effects of this compound are attributed to a multi-pronged mechanism involving both physiological and direct chemical actions.
-
Hematopoietic Stem Cell (HSC) Expansion: this compound has been shown to significantly increase the number of hematopoietic stem cells.[1][2] This is crucial for recovery from radiation-induced myelosuppression, a primary cause of morbidity and mortality. The proposed mechanism for this is through the modulation of the β2-adrenergic receptor (β2AR) signaling pathway, although the precise downstream effectors are still under investigation.[1][3]
-
Antioxidant and Free Radical Scavenging: In vitro and in vivo studies have confirmed that this compound possesses potent antioxidant properties, enabling it to neutralize harmful free radicals generated by ionizing radiation.[1][2] This direct scavenging activity reduces the initial molecular damage inflicted by radiation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies on the radioprotective effects of this compound in a zebrafish model.
Table 1: Effect of this compound on Hematopoiesis in Zebrafish Embryos [1][2]
| Parameter | Treatment Group | Fold Increase vs. Control |
| Erythropoiesis (Wild-type) | 5 µM this compound | 2.33 |
| Erythropoiesis (Anemic model) | 5 µM this compound | 1.44 |
| HSC Marker: runx1 expression | 5 µM this compound | 3.3 |
| HSC Marker: cMyb expression | 5 µM this compound | 1.41 |
| Number of HSCs in AGM region | 5 µM this compound | ~2.0 |
Table 2: Radioprotective Efficacy of this compound in Zebrafish Embryos Exposed to 20 Gy Gamma Radiation [1][2]
| Parameter | Treatment Group | Outcome |
| Survival | 5 µM this compound (pre-treatment) | 80% survival advantage over 6 days |
| Apoptosis | 5 µM this compound (pre-treatment) | Significant reduction in radiation-induced apoptosis |
| Organ Toxicity | 5 µM this compound (pre-treatment) | Protection from radiation-induced organ toxicity |
Experimental Protocols
This section details the methodologies for the key experiments cited in the quantitative data summary.
Animal Model and Drug Administration
-
Animal Model: Zebrafish (Danio rerio) embryos were used for all in vivo experiments.
-
Drug Administration: this compound was dissolved in the embryo medium to a final concentration of 5 µM. For radioprotection studies, the embryos were pre-incubated in the this compound solution for 30 minutes prior to irradiation.[1][2]
Hematopoietic Stem Cell Expansion Assays
-
In Situ Hybridization for Erythroid Precursors: Whole-mount in situ hybridization was performed on zebrafish embryos to detect the expression of erythroid-specific markers.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA was extracted from the caudal hematopoietic tissue (CHT) of zebrafish embryos. qRT-PCR was then used to quantify the relative expression levels of HSC marker genes, runx1 and cMyb.[1][2]
-
Transgenic Zebrafish Line: A transgenic zebrafish line, Tg(cmyb:gfp), which expresses green fluorescent protein (GFP) under the control of the cMyb promoter, was used to visualize and quantify HSCs in the aorta-gonad-mesonephros (AGM) region using fluorescence microscopy.[1][2]
Radioprotection Efficacy Studies
-
Irradiation: Zebrafish embryos were exposed to a single dose of 20 Gy gamma radiation from a Cobalt-60 source.
-
Survival Assay: Following irradiation, the survival of the embryos was monitored daily for a period of 6 days.
-
Apoptosis Assay: Radiation-induced apoptosis was assessed using acridine orange staining, which specifically stains apoptotic cells. The stained embryos were then visualized and quantified using fluorescence microscopy.[1]
-
Evaluation of Organ Toxicity: Morphological changes and developmental abnormalities in various organs were observed and documented using light microscopy.
Antioxidant and Free Radical Scavenging Assays
-
2-Deoxyribose Degradation Assay: This in vitro assay was used to assess the hydroxyl radical scavenging potential of this compound.
-
In Vivo ROS Detection: The intracellular generation of ROS in zebrafish embryos was measured using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFDA).[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed mechanism of this compound's radioprotective action.
Caption: Experimental workflow for assessing HSC expansion.
Caption: Experimental workflow for in vivo radioprotection assay.
Discussion and Future Directions
The existing data strongly supports the potential of this compound as a radioprotective agent, with a clear dual mechanism of action in the zebrafish model. The significant expansion of the hematopoietic stem cell pool is a particularly compelling finding, as it addresses a critical aspect of radiation-induced injury.
However, the translation of these findings to a clinical setting requires further rigorous investigation. The foremost priority is the validation of this compound's radioprotective efficacy in mammalian models, such as mice or rats. These studies should aim to:
-
Establish a dose-response relationship for radioprotection.
-
Evaluate the therapeutic window for administration (pre- and post-irradiation).
-
Assess the impact on different organs and tissues susceptible to radiation damage.
-
Elucidate the downstream signaling pathways involved in β2AR-mediated HSC expansion in mammals.
Furthermore, a more detailed characterization of its antioxidant properties in a mammalian physiological context is warranted.
Conclusion
This compound presents a promising avenue for the development of a novel radioprotective drug. The foundational in vivo research in zebrafish has provided a strong rationale for its further investigation. The comprehensive data and detailed protocols outlined in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to advance the study of this compound and other potential radioprotectants. The successful translation of these preclinical findings into effective clinical therapies holds the potential to significantly improve outcomes for individuals exposed to ionizing radiation.
References
- 1. This compound Protects Zebrafish from Lethal Effects of Ionizing Radiation: Role of Hematopoietic Cell Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects zebrafish from lethal effects of ionizing radiation: role of hematopoietic cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Todralazine's Impact on Erythropoiesis in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Todralazine, a known antihypertensive agent, has demonstrated significant erythropoiesis-stimulating effects in preclinical studies. This technical guide provides an in-depth analysis of the available preclinical data on this compound's impact on red blood cell production. The document summarizes key quantitative findings, details experimental methodologies from a pivotal zebrafish study, and presents visual representations of the putative signaling pathway and experimental workflows. The evidence suggests this compound as a potential candidate for further investigation in the context of anemia and hematopoietic disorders.
Introduction
Erythropoiesis is the complex process of red blood cell production, primarily regulated by the hormone erythropoietin. Pathological disruptions in this process can lead to anemia, a condition characterized by a deficiency in red blood cells or hemoglobin. Current treatments for anemia often involve erythropoiesis-stimulating agents (ESAs). This guide focuses on the preclinical findings for this compound, a molecule that has shown promise in promoting erythropoiesis. The primary preclinical evidence stems from studies in zebrafish (Danio rerio), a well-established model for hematopoiesis.
Quantitative Data Summary
The erythropoietic effects of this compound have been quantified in wild-type and anemic zebrafish embryos. The key findings are summarized in the table below, showcasing this compound's ability to increase the number of mature erythrocytes and upregulate genes specific to erythroid progenitors.
| Parameter | Preclinical Model | Treatment Group | Fold Change (vs. Control) | Reference |
| Mature Erythrocytes in Caudal Hematopoietic Tissue (CHT) | Wild-Type Zebrafish Embryos | 5 µM this compound | 2.33 | [1][2] |
| Mature Erythrocytes in Caudal Hematopoietic Tissue (CHT) | Phenylhydrazine-Induced Anemic Zebrafish Embryos | 5 µM this compound | 1.44 | [1][2] |
| αe1-globin (Erythroid Progenitor Gene) RNA Levels | Wild-Type Zebrafish Embryos | 5 µM this compound | 1.34 | [3] |
| βe1-globin (Erythroid Progenitor Gene) RNA Levels | Wild-Type Zebrafish Embryos | 5 µM this compound | 1.21 | [3] |
| runx1 (HSC Marker Gene) Expression | Wild-Type Zebrafish Embryos | 5 µM this compound | 3.3 | [1][2] |
| cMyb (HSC Marker Gene) Expression | Wild-Type Zebrafish Embryos | 5 µM this compound | 1.41 | [1][2] |
Experimental Protocols
The following methodologies are based on the key preclinical study investigating this compound's effect on erythropoiesis in zebrafish.
Animal Model and Anemia Induction
-
Model Organism: Wild-type and transgenic Tg(gata1a:dsRed) zebrafish embryos were utilized.[3]
-
Anemia Induction: Hemolytic anemia was induced by exposing zebrafish embryos to 0.5 µg/mL of phenylhydrazine (PHZ) from 33 to 48 hours post-fertilization (hpf). This treatment leads to a significant loss of circulating erythrocytes by 72 hpf.[1]
This compound Treatment
-
Drug Concentration: An optimal concentration of 5 µM this compound was used for treatment.[1][2]
-
Treatment Duration: For gene expression analysis, embryos were exposed to this compound from 52 to 96 hpf.[3] For recovery experiments in the anemia model, this compound was administered following PHZ exposure.[1]
Assessment of Erythropoiesis
-
Staining of Mature Erythrocytes:
-
Method: Whole-mount o-dianisidine staining was performed to visualize hemoglobinized erythrocytes.[1][4]
-
Protocol:
-
Embryos at 96 hpf were fixed.
-
Staining was carried out using a solution containing 0.6 mg/mL o-dianisidine, 40% ethanol, 0.65% H₂O₂, and 10 mmol/L sodium acetate for 15 minutes in the dark.[5]
-
Stained embryos were then washed and imaged to quantify the number of mature erythrocytes in the caudal hematopoietic tissue (CHT).
-
-
-
Quantification of Erythroid Progenitor Gene Expression:
-
Method: Quantitative real-time polymerase chain reaction (qPCR) was used to measure the expression levels of erythroid progenitor-specific genes.[3]
-
Protocol:
-
Total RNA was isolated from the tails of zebrafish embryos at 96 hpf.
-
cDNA was synthesized from the extracted RNA.
-
qPCR was performed using primers specific for αe1-globin and βe1-globin.
-
Gene expression levels were normalized to a reference gene and presented as fold change compared to untreated controls.
-
-
Signaling Pathways and Experimental Workflow
Putative Signaling Pathway of this compound in Erythropoiesis
While the precise molecular mechanism of this compound's action on erythropoiesis is yet to be fully elucidated, the available data suggests a role in promoting the expansion of hematopoietic stem cells (HSCs) and their differentiation into erythroid progenitors. The upregulation of HSC markers like runx1 and cMyb points to an effect at an early stage of hematopoiesis.[1][2]
References
- 1. This compound Protects Zebrafish from Lethal Effects of Ionizing Radiation: Role of Hematopoietic Cell Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects zebrafish from lethal effects of ionizing radiation: role of hematopoietic cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
Basic Toxicological Studies of Todralazine in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Todralazine, a hydrazinophthalazine derivative, is an antihypertensive agent.[1] As with any pharmaceutical compound, a thorough understanding of its toxicological profile is paramount for ensuring patient safety and for regulatory approval. This technical guide provides a comprehensive overview of the basic toxicological studies of this compound in animal models. The information herein is compiled from available scientific literature and is intended to serve as a resource for researchers, scientists, and drug development professionals. Where specific data for this compound is unavailable, this guide outlines standard experimental protocols and discusses findings for structurally related compounds to provide a broader context.
Acute Toxicity
Acute toxicity studies are designed to determine the adverse effects of a substance after a single exposure or multiple exposures within a 24-hour period. The median lethal dose (LD50) is a common metric derived from these studies.
Quantitative Data
| Animal Model | Route of Administration | LD50 | Reference |
| Wistar-Kyoto (WKY) Rats | Intravenous | 255 mg/kg | [2] |
Experimental Protocol: Acute Intravenous Toxicity in Rats
The acute intravenous toxicity of this compound was determined in normotensive Wistar-Kyoto (WKY) rats.[2] While the specific protocol for this study is not detailed in the available literature, a general methodology for such a study is as follows:
-
Animal Model: Male or female Wistar-Kyoto rats, typically 8-12 weeks old, are used. Animals are acclimatized to laboratory conditions for at least one week prior to the study.
-
Dosage and Administration: A range of graded doses of this compound, dissolved in a suitable vehicle, are administered as a single intravenous injection. A control group receives the vehicle alone.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days post-administration. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.
-
Data Analysis: The LD50 value is calculated using a recognized statistical method, such as the probit method.
Mutagenicity and Genotoxicity
Genotoxicity assays are performed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer. This compound has been evaluated in several in vitro and in vivo systems.
Summary of Findings
Studies have consistently shown that this compound is not mutagenic in bacterial reverse mutation assays (Ames test) and does not induce micronuclei in vivo in mice.[3] Furthermore, this compound has demonstrated antimutagenic properties against known mutagens.[3][4]
| Assay | Test System | Metabolic Activation (S9) | Result | Reference |
| Ames Test | Salmonella typhimurium strains | With and Without | Non-mutagenic | [3] |
| In vivo Micronucleus Test | Mouse | N/A | Non-genotoxic | [3] |
| Antimutagenicity Assays | Human lymphocyte cultures | With and Without | Antimutagenic | [3] |
Experimental Protocols
The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.
-
Test Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine are used.
-
Procedure: The tester strains are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).
-
Endpoint: The number of revertant colonies (bacteria that have mutated back to a histidine-prototrophic state) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.
The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus.
-
Animal Model: Typically, mice or rats are used.
-
Procedure: Animals are administered this compound, usually via oral gavage or intraperitoneal injection. A positive control known to induce micronuclei is also used.
-
Sample Collection: Bone marrow is collected at appropriate time points after treatment.
-
Analysis: Polychromatic erythrocytes (immature red blood cells) are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes. An increase in the frequency of micronucleated polychromatic erythrocytes indicates genotoxic activity.
This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Cell Cultures: Human peripheral blood lymphocytes or established cell lines (e.g., Chinese hamster ovary cells) are used.
-
Procedure: Cell cultures are exposed to various concentrations of this compound, with and without metabolic activation.
-
Analysis: Metaphase cells are arrested, harvested, and analyzed microscopically for chromosomal abnormalities.
Subacute and Chronic Toxicity
No specific subacute or chronic toxicity data for this compound were identified in the reviewed literature. These studies are crucial for determining the potential adverse effects of repeated drug exposure over a longer duration. Below are the standard methodologies for such studies.
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rodents (Subacute)
-
Animal Model: Typically rats of a recognized strain.
-
Dosage: At least three dose levels are used, administered daily via oral gavage for 28 days. A control group receives the vehicle.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology and clinical biochemistry parameters are assessed at the end of the study.
-
Pathology: All animals undergo a full necropsy, and organs are weighed. Histopathological examination of a comprehensive list of tissues is performed.
Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study in Non-Rodents (Subchronic)
-
Animal Model: Commonly dogs (e.g., Beagle).
-
Dosage: Daily oral administration (e.g., in capsules) for 90 days at three dose levels, plus a control group.
-
Observations: Daily clinical signs, body weight, food consumption, ophthalmology, and electrocardiography (ECG).
-
Clinical Pathology: Hematology, coagulation, and clinical biochemistry are monitored at multiple time points.
-
Pathology: Full necropsy, organ weights, and extensive histopathology.
Carcinogenicity
Specific carcinogenicity studies on this compound were not found. However, a study on a structurally similar hydrazinophthalazine compound, pildralazine, showed no evidence of carcinogenicity in mice.[5]
Experimental Protocol: Two-Year Carcinogenicity Bioassay in Rodents
-
Animal Models: Typically conducted in two rodent species, often rats and mice.
-
Dosage: The drug is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats). Doses are selected based on data from shorter-term toxicity studies.
-
Observations: Regular monitoring for clinical signs and palpable masses. Body weight and food consumption are recorded.
-
Pathology: At the end of the study, all animals undergo a complete necropsy, and a comprehensive list of tissues is examined histopathologically for neoplastic and non-neoplastic lesions.
Reproductive and Developmental Toxicity
Data on the reproductive and developmental toxicity of this compound are not available in the public domain. Standard studies to assess these endpoints are described below.
Experimental Protocol: Fertility and Early Embryonic Development Study
-
Animal Model: Usually rats.
-
Procedure: Males are treated for a period before mating, and females are treated before and during mating and up to implantation.
-
Endpoints: Effects on male and female reproductive performance, including fertility indices, and early embryonic development are assessed.
Experimental Protocol: Embryo-Fetal Development Study (Teratogenicity)
-
Animal Models: Typically conducted in two species, one rodent (e.g., rat) and one non-rodent (e.g., rabbit).
-
Procedure: Pregnant females are dosed during the period of organogenesis.
-
Endpoints: Dams are examined for clinical signs and effects on pregnancy. Fetuses are examined for external, visceral, and skeletal malformations.
Experimental Protocol: Pre- and Postnatal Development Study
-
Animal Model: Primarily rats.
-
Procedure: Pregnant females are dosed from implantation through lactation.
-
Endpoints: Effects on maternal behavior, parturition, and lactation are assessed. The growth, development, and reproductive performance of the offspring (F1 generation) are evaluated.
Hepatotoxicity
This compound has been associated with hepatotoxicity.[6] The exact signaling pathways involved in this compound-induced liver injury have not been fully elucidated. However, drug-induced liver injury (DILI) often involves common mechanisms such as mitochondrial dysfunction, oxidative stress, and the activation of cell death pathways.
General Signaling Pathways in Drug-Induced Liver Injury
General signaling pathways in drug-induced liver injury.
Safety Pharmacology
No specific safety pharmacology studies for this compound were identified. The core battery of safety pharmacology studies investigates the effects of a test substance on vital functions.
Core Battery Safety Pharmacology Studies
-
Cardiovascular System: Assesses effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters, typically in conscious, telemetered dogs or non-human primates.
-
Respiratory System: Evaluates effects on respiratory rate, tidal volume, and minute volume, usually in rats using whole-body plethysmography.
-
Central Nervous System (CNS): A functional observational battery (FOB) or modified Irwin test is conducted in rodents to assess effects on behavior, coordination, sensory and motor reflex responses, and body temperature.[7]
Experimental Workflow for Safety Pharmacology Assessment
Workflow for core battery safety pharmacology assessment.
Conclusion
The available toxicological data for this compound indicates a relatively low acute toxicity following intravenous administration in rats. Importantly, multiple studies suggest that this compound is non-mutagenic and non-genotoxic, and may even possess antimutagenic properties. While hepatotoxicity has been reported, the specific mechanisms remain to be fully elucidated.
Significant data gaps exist in the public domain regarding the subacute, chronic, reproductive, and carcinogenicity potential of this compound. Furthermore, dedicated safety pharmacology studies are needed to fully characterize its effects on vital organ systems. The standard experimental protocols outlined in this guide provide a framework for conducting these necessary investigations to build a comprehensive safety profile for this compound. For a complete risk assessment, further studies adhering to international regulatory guidelines are essential.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Acute systemic toxicity and antihypertensive activity of a novel this compound analog in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Study of the mechanism of this compound antimutagenic activity: the effect upon mutagenicity of daunorubicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carcinogenicity study in mice on pildralazine, a hydralazinelike antihypertensive compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound hepatotoxicity: a sting in the histone tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CNS Adverse Effects: From Functional Observation Battery/Irwin Tests to Electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Solubility of Todralazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Todralazine hydrochloride, an antihypertensive agent, functions as a β2-adrenergic receptor (β2AR) antagonist.[1][2] Understanding its solubility in various solvents is critical for preclinical and pharmaceutical development, influencing formulation strategies, bioavailability, and in vitro assay design. These application notes provide a summary of the solubility of this compound hydrochloride in dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS), along with a detailed protocol for determining its thermodynamic solubility.
Data Presentation
The solubility of this compound hydrochloride in DMSO, ethanol, and a DMSO:PBS (1:1) mixture has been determined. The solubility in PBS at a pH of 7.2 is qualitatively described as "slight."[1]
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | 10 | 37.22 | - |
| Ethanol | 1 | 3.72 | - |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 | 1.86 | - |
| PBS (pH 7.2) | Slightly Soluble | Not Quantified | Further quantitative analysis is recommended. |
Molar solubility was calculated using the molecular weight of this compound hydrochloride (268.7 g/mol ).
Experimental Protocols
Thermodynamic Solubility Determination using the Shake-Flask Method
The shake-flask method is a gold-standard technique for determining the thermodynamic (or equilibrium) solubility of a compound.[3][4] This protocol is adapted for the determination of this compound hydrochloride solubility.
Materials:
-
This compound hydrochloride (crystalline powder)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Ethanol (200 proof), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound hydrochloride to separate vials containing a known volume of DMSO, ethanol, and PBS (pH 7.2). An excess is visually confirmed by the presence of undissolved solid.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a period to allow for the sedimentation of excess solid.
-
To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Filter the supernatant using a 0.22 µm syringe filter to remove any remaining microparticles.
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Concentration Analysis:
-
Determine the concentration of this compound hydrochloride in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a standard curve of this compound hydrochloride in the same solvent used for dilution to accurately quantify the solubility.
-
-
Data Calculation:
-
Calculate the solubility of this compound hydrochloride in each solvent by multiplying the measured concentration by the dilution factor.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination
Signaling Pathway of this compound Hydrochloride as a β2-Adrenergic Receptor Antagonist
This compound hydrochloride acts as an antagonist at the β2-adrenergic receptor, which is a G-protein coupled receptor (GPCR).[2] The canonical signaling pathway of the β2-adrenergic receptor involves its coupling to a stimulatory G protein (Gs).[6][7] As an antagonist, this compound blocks the binding of endogenous agonists like epinephrine and norepinephrine, thereby inhibiting this downstream signaling cascade.
Caption: β2-Adrenergic Receptor Signaling and this compound Action
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. scielo.br [scielo.br]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Beta2 adrenergic receptor-Gs protein complex updated - Proteopedia, life in 3D [proteopedia.org]
- 7. The dynamic process of β2-adrenergic receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Determining Optimal Todralazine Concentration for In Vitro Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the optimal concentration of Todralazine for in vitro cell culture experiments. This compound, an antihypertensive drug from the hydrazinophthalazine group, has shown potential in various research applications due to its antimutagenic properties and its impact on cellular signaling pathways.[1] These application notes offer detailed protocols for establishing effective, non-toxic working concentrations and for assessing the cytotoxic potential of this compound in different cell lines. Furthermore, this document elucidates the primary mechanism of action for the hydrazinophthalazine class of compounds, the activation of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway, and provides visual diagrams to facilitate understanding of the experimental workflows and underlying biological processes.
Introduction to this compound
This compound is a hydrazinophthalazine derivative primarily known for its use as an antihypertensive agent. Recent in vitro studies have highlighted its antimutagenic effects, demonstrating its ability to lower the levels of free radicals in cultured human granulocytes.[1] Understanding the optimal concentration of this compound is critical for the design of robust and reproducible in vitro experiments that accurately assess its biological effects without inducing unwanted cytotoxicity.
Data Presentation: Recommended Concentration Ranges
While specific IC50 values for this compound are not widely reported across a variety of cell lines, initial studies provide a valuable starting point for concentration range finding. The following table summarizes the known non-toxic concentration range of this compound in human lymphocytes. Researchers should use this as a guide and perform cell line-specific dose-response experiments to determine the optimal concentration for their studies.
| Cell Line | Assay Type | Concentration Range | Observation | Reference |
| Human Lymphocytes | Cytotoxicity | 1.25 - 80.0 µg/mL | Non-cytotoxic | [1] |
Note: The optimal concentration of this compound will be cell-line dependent. It is imperative to perform a dose-response curve for each new cell line and experimental endpoint.
Experimental Protocols
Protocol for Determining Optimal Non-Toxic Working Concentration
This protocol outlines a general procedure to determine the highest concentration of this compound that does not significantly affect cell viability, which can then be used for functional assays where cytotoxicity is not the primary endpoint.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Dilution Series: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range, based on available data, is from 0.1 µg/mL to 100 µg/mL. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10-20 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The highest concentration that shows no significant decrease in cell viability can be considered the optimal non-toxic working concentration.
Protocol for Determining the IC50 Value of this compound
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound, a quantitative measure of its cytotoxic potential.
Procedure:
Follow the same procedure as in Section 3.1 , with the following modifications:
-
Concentration Range: A broader range of concentrations will likely be needed to observe a full dose-response curve, from no effect to complete cell death. A logarithmic dilution series is recommended.
-
Data Analysis:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the data and calculate the IC50 value.
-
Mandatory Visualizations
Experimental Workflow for Determining Optimal Concentration
The following diagram illustrates the general workflow for determining the optimal concentration of this compound for in vitro experiments.
Caption: Workflow for determining optimal this compound concentration.
Signaling Pathway of Hydrazinophthalazines (this compound)
This compound belongs to the hydrazinophthalazine class of compounds. A key mechanism of action for this class involves the inhibition of Prolyl Hydroxylase Domain (PHD) enzymes, leading to the stabilization and activation of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[2]
Caption: HIF-1α signaling pathway activated by this compound.
References
- 1. Evaluation of antimutagenic effect of this compound in cultured lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel mechanism of action for hydralazine: induction of hypoxia-inducible factor-1alpha, vascular endothelial growth factor, and angiogenesis by inhibition of prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Todralazine in Chemically Induced Hemolytic Anemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemically induced hemolytic anemia is a condition characterized by the premature destruction of red blood cells (hemolysis) due to exposure to certain drugs or chemicals. This can lead to a deficiency in red blood cells, impairing oxygen transport and causing symptoms such as fatigue, shortness of breath, and jaundice. Understanding the mechanisms of chemically induced hemolysis and developing therapeutic interventions are critical areas of research in toxicology and drug development.
Todralazine, an antihypertensive agent, has shown potential in promoting recovery from chemically induced hemolytic anemia in preclinical studies. These application notes provide a comprehensive overview of the use of this compound in this context, detailing experimental protocols and summarizing key quantitative data. The information is intended to guide researchers in designing and conducting studies to evaluate the efficacy and mechanism of action of this compound and similar compounds.
Mechanism of Chemically Induced Hemolytic Anemia
Chemicals can induce hemolytic anemia through various mechanisms, primarily involving oxidative stress. Oxidizing agents can damage red blood cell membranes and hemoglobin, leading to their premature destruction. Phenylhydrazine (PHZ) is a classic example of a chemical used to induce experimental hemolytic anemia. It causes oxidative damage to red blood cells, resulting in hemolysis and subsequent anemia.[1]
This compound in the Context of Hemolytic Anemia
This compound has been investigated for its potential to accelerate recovery from chemically induced hemolytic anemia. Studies in a zebrafish model of PHZ-induced hemolytic anemia have demonstrated that this compound treatment can enhance erythropoiesis, the process of red blood cell formation.[2] The proposed mechanisms for this effect include its potential role as a β2-adrenergic receptor (β2AR) antagonist and its antioxidant properties.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study investigating the effect of this compound on recovery from PHZ-induced hemolytic anemia in a zebrafish model.
Table 1: Effect of this compound on Erythroid Progenitor Gene Expression in Zebrafish Embryos
| Treatment Group | Gene | Fold Change vs. Control |
| This compound (5 µM) | αe1 | 1.34 |
| This compound (5 µM) | βe1 | 1.21 |
Data from a study in wild-type zebrafish embryos where tails were analyzed by qPCR after exposure to this compound from 52 to 96 hours post-fertilization (hpf).[2]
Table 2: Clinical Data from a Case Report of Hydralazine-Induced Hemolytic Anemia
| Parameter | Patient Value | Normal Range |
| Hemoglobin (HGB) | 8.3 g/dL | 12.6 - 14 mg/dL |
| Hematocrit (HTC) | 24.8% | 37 - 47% |
| Red Blood Cell Count (RBC) | 1.85 x 10³/µL | 3.8 - 5.8 x 10³/µL |
| Reticulocyte Count | 14% | 0.5 - 1.2% |
| Mean Corpuscular Volume (MCV) | 133.7 fL | 82 - 92 fL |
| Mean Corpuscular Hemoglobin (MCH) | 45 pg | 27 - 31 pg |
Data from a case report of a 58-year-old female patient with hemolytic anemia induced by antihypertensive agents including a hydralazine-related drug.[6]
Experimental Protocols
In Vitro Hemolysis Assay
This protocol is designed to assess the hemolytic potential of a test compound on red blood cells in vitro.
Materials:
-
Freshly collected whole blood (e.g., from a healthy donor) with an anticoagulant (e.g., EDTA, heparin).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Test compound stock solution.
-
Positive control: Triton X-100 (1% v/v solution).
-
Negative control: Vehicle used to dissolve the test compound (e.g., DMSO, PBS).
-
96-well microplates (V-bottom or round-bottom for incubation, flat-bottom for absorbance reading).
-
Centrifuge with a plate rotor.
-
Spectrophotometer (plate reader).
Procedure:
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Centrifuge the whole blood at 500 x g for 10 minutes at 4°C to pellet the RBCs.
-
Carefully remove and discard the supernatant (plasma and buffy coat).
-
Wash the RBC pellet by resuspending it in 10 volumes of cold PBS (pH 7.4).
-
Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant. Repeat the wash step two more times.
-
After the final wash, resuspend the RBC pellet in PBS to create a 2% (v/v) RBC suspension.[7]
-
-
Assay Setup:
-
In a 96-well V-bottom or round-bottom plate, add 100 µL of the test compound dilutions. For screening, a range of concentrations is recommended.
-
Add 100 µL of the positive control (1% Triton X-100) to designated wells.
-
Add 100 µL of the negative control (vehicle) to designated wells.
-
Carefully add 100 µL of the 2% RBC suspension to each well.[8]
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 1 hour.[8]
-
-
Centrifugation:
-
Measurement of Hemolysis:
-
Calculation of Percent Hemolysis:
-
Calculate the percentage of hemolysis for each sample using the following formula:
-
In Vivo Phenylhydrazine-Induced Hemolytic Anemia in Zebrafish
This protocol describes the induction of hemolytic anemia in zebrafish embryos using phenylhydrazine (PHZ) and subsequent treatment with a test compound like this compound.
Materials:
-
Zebrafish embryos (e.g., Tg(gata1:dsRed) transgenic line to visualize red blood cells).
-
Embryo medium (E3).
-
Phenylhydrazine (PHZ) stock solution.
-
Test compound (e.g., this compound) stock solution.
-
24-well plates.
-
Microscope for imaging.
-
Reagents for o-dianisidine staining (optional, for visualizing hemoglobin).
-
Reagents for quantitative PCR (qPCR) analysis.
Procedure:
-
Induction of Hemolytic Anemia:
-
Treatment with Test Compound:
-
Following the PHZ treatment and washes, incubate the embryos in E3 medium containing the desired concentration of the test compound (e.g., 5 µM this compound).
-
Maintain a control group of PHZ-treated embryos in E3 medium without the test compound.
-
Maintain an untreated control group in regular E3 medium.
-
-
Assessment of Recovery:
-
Live Imaging: At various time points (e.g., 72, 96, and 120 hpf), observe the embryos under a fluorescence microscope to assess the circulation of red blood cells (if using a fluorescent transgenic line) and the overall morphology.[2]
-
o-Dianisidine Staining: To visualize hemoglobinized cells, fix the embryos at the desired time points and perform o-dianisidine staining.
-
Quantitative PCR (qPCR): To assess the expression of erythroid progenitor markers, isolate RNA from the caudal hematopoietic tissue (CHT) of the embryos at specific time points (e.g., 96 hpf). Perform reverse transcription and qPCR for genes such as gata1, ae1-globin, and be1-globin.[2]
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 2. researchgate.net [researchgate.net]
- 3. Discrete beta-adrenergic mechanisms regulate early and late erythropoiesis in Epo-resistant anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beta 2-Adrenergic stimulation of erythropoiesis in busulfan treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of in vitro erythropoiesis. The influence of beta-adrenergic agonists on erythroid colony formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. Hemolysis Assay [protocols.io]
- 8. haemoscan.com [haemoscan.com]
- 9. Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 11. Using zebrafish to model erythroid lineage toxicity and regeneration | Haematologica [haematologica.org]
Application Notes and Protocols: Assessing Todralazine's Antioxidant Activity with the 2-Deoxyribose Degradation Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Todralazine, an antihypertensive agent, has demonstrated antioxidant and free radical scavenging properties.[1][2] This application note provides a detailed protocol for assessing the antioxidant activity of this compound by evaluating its ability to inhibit the degradation of 2-deoxyribose induced by hydroxyl radicals. The 2-deoxyribose degradation assay is a simple and effective method to determine the hydroxyl radical scavenging potential of a compound.[1][3] Hydroxyl radicals, generated by the Fenton reaction, degrade 2-deoxyribose to form malondialdehyde (MDA).[1][3] The amount of MDA produced is quantified by its reaction with thiobarbituric acid (TBA), which forms a pink chromogen that can be measured spectrophotometrically. A reduction in the formation of this chromogen in the presence of this compound indicates its antioxidant capacity.
Principle of the Assay
The assay relies on the generation of hydroxyl radicals (•OH) via the Fenton reaction, where ferrous ions (Fe²⁺) react with hydrogen peroxide (H₂O₂). The highly reactive hydroxyl radicals then attack the sugar molecule 2-deoxyribose, leading to its degradation and the formation of MDA. Antioxidant compounds, such as this compound, can compete with 2-deoxyribose for the hydroxyl radicals, thereby inhibiting the degradation of the sugar and reducing the amount of MDA formed. The concentration of MDA is determined by its reaction with TBA at high temperature and acidic conditions, which yields a pink-colored complex with an absorbance maximum at 532 nm.
Data Presentation
| Test Compound | Concentration Range | IC₅₀ (µM/mL) | Maximum Inhibition (%) | Positive Control |
| This compound | (e.g., 1-100 µM) | To be determined | To be determined | Mannitol / Ascorbic Acid |
| Illustrative Data | In vivo ROS levels | |||
| Control (Irradiated) | 1.85-fold increase | |||
| This compound (5 µM) + Irradiation | 1.56-fold increase |
Note: The illustrative data on ROS levels is from an in vivo study and not a direct output of the 2-deoxyribose assay, but it demonstrates the antioxidant effect of this compound.[4] Researchers should generate a dose-response curve from the 2-deoxyribose assay to calculate the IC₅₀ value.
Experimental Protocols
Materials and Reagents
-
This compound
-
2-deoxyribose
-
Phosphate buffer (e.g., 20 mM, pH 7.4)
-
Ferric chloride (FeCl₃)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Hydrogen peroxide (H₂O₂)
-
Ascorbic acid
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Positive control (e.g., Mannitol or Ascorbic Acid)
-
Spectrophotometer
-
Water bath
Preparation of Solutions
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., distilled water or DMSO, depending on solubility) and make serial dilutions to obtain the desired final concentrations for the assay.
-
2-Deoxyribose Solution: Prepare a solution of 2-deoxyribose in distilled water.
-
Phosphate Buffer: Prepare a phosphate buffer solution and adjust the pH to 7.4.
-
FeCl₃-EDTA Complex: Prepare solutions of FeCl₃ and EDTA and mix them in equimolar concentrations to form the Fe³⁺-EDTA complex.
-
Hydrogen Peroxide Solution: Prepare a fresh solution of H₂O₂ in distilled water.
-
Ascorbic Acid Solution: Prepare a fresh solution of ascorbic acid in distilled water.
-
TCA Solution: Prepare a solution of TCA in distilled water.
-
TBA Solution: Prepare a solution of TBA in an appropriate solvent (e.g., 0.05 M NaOH).
Assay Procedure
-
Reaction Mixture Preparation: In a test tube, add the following reagents in the given order:
-
Phosphate buffer (pH 7.4)
-
2-deoxyribose solution
-
FeCl₃-EDTA complex solution
-
This compound solution at various concentrations (or positive control/vehicle control)
-
-
Initiation of Reaction: Add H₂O₂ solution to the mixture.
-
Incubation: Add ascorbic acid solution to initiate the Fenton reaction. Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1 hour).
-
Termination of Reaction and Color Development:
-
Add TCA solution to stop the reaction.
-
Add TBA solution to the mixture.
-
-
Heating: Heat the reaction mixture in a boiling water bath for a set time (e.g., 15-20 minutes) to develop the pink color.
-
Cooling and Measurement:
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solution at 532 nm using a spectrophotometer.
-
-
Blank Preparation: A blank should be prepared containing the same reaction mixture but without 2-deoxyribose.
Data Analysis
The percentage inhibition of 2-deoxyribose degradation by this compound is calculated using the following formula:
% Inhibition = [(A₀ - A₁) / A₀] x 100
Where:
-
A₀ is the absorbance of the control (without this compound)
-
A₁ is the absorbance in the presence of this compound
The IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the 2-deoxyribose degradation, can be determined by plotting the percentage of inhibition against the different concentrations of this compound.
Visualizations
Signaling Pathway of Hydroxyl Radical Generation and Scavenging
Caption: Mechanism of hydroxyl radical generation and scavenging by this compound.
Experimental Workflow for 2-Deoxyribose Degradation Assay
Caption: Workflow of the 2-deoxyribose degradation assay.
References
Application Notes and Protocols for Todralazine in In Vivo Radiation Protection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and dosage of todralazine for in vivo radiation protection studies, based on current scientific literature. The protocols and data presented herein are intended to serve as a guide for designing and conducting experiments to evaluate the radioprotective effects of this compound.
Introduction
This compound, an antihypertensive agent, has shown promise as a radioprotective agent.[1] Studies suggest that it may protect against the lethal effects of ionizing radiation through mechanisms that include the expansion of hematopoietic stem cells (HSCs) and antioxidant, free radical scavenging activities.[2][3][4] The following sections detail the experimental protocols and quantitative data from in vivo studies, primarily utilizing the zebrafish model.
Mechanism of Action
This compound is believed to exert its radioprotective effects through a dual mechanism. Firstly, it acts as an antioxidant and free radical scavenger, mitigating the initial burst of reactive oxygen species (ROS) generated by ionizing radiation.[2][3][4] Secondly, it promotes the expansion of hematopoietic stem cells, which are crucial for regenerating the blood and immune systems following radiation-induced damage.[2][3][4] This dual action addresses both the immediate and long-term consequences of radiation exposure.
Caption: Proposed mechanism of this compound's radioprotective action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies on this compound's radioprotective effects in zebrafish embryos.
Table 1: this compound Dosage and Administration for Radioprotection
| Parameter | Value | Reference |
| Animal Model | Zebrafish (Danio rerio) Embryos | [2] |
| This compound Concentration | 5 µM | [2][3][4] |
| Administration Route | Addition to embryo medium (E3 medium) | [2] |
| Timing of Administration | 30 minutes prior to irradiation | [2][3][4] |
| Radiation Source | Gamma radiation | [2] |
| Radiation Dose | 20 Gy | [2][3][4] |
Table 2: Radioprotective Efficacy of this compound
| Endpoint | Result | Reference |
| Survival | 80% survival advantage over 6 days | [2][3][4] |
| Apoptosis | Significant reduction in radiation-induced apoptosis | [2] |
| Organ Toxicity | Protection from radiation-induced organ toxicity | [2][3] |
| Erythropoiesis | 2.33-fold increase in wild-type embryos | [3] |
| HSC Expansion (cMyb:GFP+ cells) | Approximately 2-fold increase | [3] |
| HSC Marker Gene (runx1) Expression | 3.3-fold increase | [3] |
| HSC Marker Gene (cMyb) Expression | 1.41-fold increase | [3] |
Experimental Protocols
This section provides a detailed methodology for an in vivo radioprotection study using this compound in a zebrafish model, based on published research.[2]
Animal Model and Maintenance
-
Species: Wild-type (AB) or transgenic (e.g., Tg(cmyb:gfp)) zebrafish (Danio rerio).
-
Housing: Maintained in a standard zebrafish facility with a 14-hour light/10-hour dark cycle at 28.5°C.
-
Embryo Collection: Embryos are collected from natural spawning and staged according to standard protocols. Embryos are maintained in E3 embryo medium.
This compound Preparation and Administration
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and store at -20°C.
-
Working Solution: Dilute the stock solution in E3 embryo medium to the final desired concentration (e.g., 5 µM).
-
Administration: At 24 hours post-fertilization (hpf), transfer staged embryos to a new petri dish containing the this compound working solution. Incubate for 30 minutes at 28.5°C prior to irradiation.
Irradiation Procedure
-
Radiation Source: A gamma irradiator (e.g., containing a Cobalt-60 source).
-
Dose: Deliver a total dose of 20 Gy. The dose rate should be calibrated and consistent.
-
Procedure: Place the petri dishes containing the embryos (both control and this compound-treated groups) in the irradiator and expose them to the specified radiation dose.
Post-Irradiation Monitoring and Analysis
-
Survival: Monitor the survival of the embryos daily for at least 6 days post-irradiation. Record the number of surviving embryos in each group.
-
Morphological Analysis: Observe the embryos under a stereomicroscope for any developmental abnormalities, such as pericardial edema and reduced eye size.
-
Apoptosis Assay (Acridine Orange Staining):
-
At a specific time point post-irradiation (e.g., 48 hpf), incubate the embryos in a 2 µg/mL solution of acridine orange in E3 medium for 30 minutes in the dark.
-
Wash the embryos thoroughly with fresh E3 medium.
-
Mount the embryos in a suitable medium (e.g., methylcellulose) on a glass slide.
-
Visualize and quantify apoptotic cells using a fluorescence microscope.
-
-
Hematopoietic Stem Cell (HSC) Analysis (for Tg(cmyb:gfp) line):
-
At a specific time point (e.g., 36 hpf), anesthetize the embryos.
-
Mount the embryos for fluorescence microscopy.
-
Capture images of the aorta-gonad-mesonephros (AGM) region.
-
Quantify the number of GFP-positive HSCs.
-
-
Gene Expression Analysis (qPCR):
-
At a designated time point, isolate total RNA from the embryos.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using primers specific for HSC marker genes (e.g., runx1, cMyb) and a suitable housekeeping gene for normalization.
-
References
- 1. This compound | C11H12N4O2 | CID 5501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Protects Zebrafish from Lethal Effects of Ionizing Radiation: Role of Hematopoietic Cell Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects zebrafish from lethal effects of ionizing radiation: role of hematopoietic cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Todralazine precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Todralazine. The following information is designed to help you overcome common challenges, such as precipitation in aqueous solutions, and to provide clear protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has become cloudy and a precipitate has formed. What could be the cause?
A1: Precipitation of this compound in aqueous solutions can be triggered by several factors:
-
pH Shift: this compound, like many compounds with amine groups, exhibits pH-dependent solubility. A shift in the pH of your solution outside of the optimal range can significantly decrease its solubility and lead to precipitation.
-
Temperature Changes: A decrease in temperature can lower the solubility of this compound, causing it to precipitate out of the solution, especially if the solution is near its saturation point.
-
High Concentration: Attempting to prepare solutions at concentrations exceeding this compound's solubility limit in a particular solvent system will result in precipitation.
-
Solvent Composition: The solubility of this compound is highly dependent on the solvent. Using a solvent system in which it has low solubility will lead to precipitation.
-
Contamination: The presence of contaminants can act as nucleation sites, initiating the precipitation process.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For this compound hydrochloride, dimethyl sulfoxide (DMSO) is a suitable solvent for preparing highly concentrated stock solutions (up to 125 mg/mL). For aqueous-based experiments, sterile water can be used to prepare stock solutions, although the solubility is lower (up to 14.29 mg/mL for the hydrochloride salt).[1] It is recommended to use ultrasonic treatment to aid dissolution in water.[1]
Q3: How should I store my this compound solutions to prevent degradation and precipitation?
A3: Proper storage is critical for maintaining the stability of your this compound solutions. For aqueous stock solutions, it is recommended to:
-
Store aliquots at -80°C for long-term storage (up to 6 months).[1]
-
For short-term storage, -20°C is suitable (up to 1 month).[1]
-
Avoid repeated freeze-thaw cycles as this can promote precipitation and degradation.[1]
-
Protect solutions from light to minimize photodegradation.
Q4: What is the mechanism of action of this compound?
A4: this compound is an antihypertensive agent that acts as a β2-adrenergic receptor (β2AR) antagonist.[1] By blocking these receptors, it can induce vasodilation and lower blood pressure.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving this compound precipitation in your aqueous solutions.
Problem: Precipitate observed in the this compound solution.
Step 1: Verify the pH of the Solution
-
Action: Carefully measure the pH of your solution.
-
Rationale: this compound's solubility is likely pH-dependent. Based on the behavior of similar hydrazine-containing compounds, it is expected to be more stable in slightly acidic conditions. Precipitation may occur if the pH becomes neutral or alkaline.
-
Recommendation: If the pH has shifted, adjust it back to a slightly acidic range (e.g., pH 4-6) using a suitable buffer system.
Step 2: Check the Storage Conditions
-
Action: Review the storage temperature and handling of your solution.
-
Rationale: Exposure to lower than recommended temperatures or repeated freeze-thaw cycles can cause the compound to fall out of solution.
-
Recommendation: If the solution has been stored improperly, try gently warming it to 37°C and using sonication to redissolve the precipitate.[2] Ensure proper storage of all future solutions.
Step 3: Confirm the Concentration
-
Action: Double-check your calculations and the concentration of your solution.
-
Rationale: Attempting to dissolve this compound beyond its solubility limit will inevitably lead to precipitation.
-
Recommendation: If the concentration is too high, dilute the solution with an appropriate solvent to bring it within the solubility range.
Quantitative Data Summary
The following table summarizes the known solubility data for this compound hydrochloride.
| Solvent | Solubility | Notes |
| Water | 14.29 mg/mL | Ultrasonic treatment may be required to aid dissolution.[1] |
| DMSO | 125 mg/mL | A suitable solvent for high-concentration stock solutions.[1] |
Experimental Protocols
Protocol for Preparing an Aqueous Stock Solution of this compound Hydrochloride
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder.
-
Solvent Addition: Add the required volume of sterile, purified water to achieve the target concentration (not exceeding 14.29 mg/mL).
-
Dissolution:
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, place the vial in an ultrasonic water bath and sonicate until the solution is clear. Gentle warming to 37°C can also be applied.[2]
-
-
Sterilization: Filter the solution through a 0.22 µm sterile filter to remove any potential microbial contamination and undissolved micro-precipitates.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
-
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart for troubleshooting this compound precipitation.
Signaling Pathway of this compound as a β2-Adrenergic Receptor Antagonist
Caption: this compound's antagonistic effect on the β2AR pathway.
References
Technical Support Center: Optimizing Todralazine Dosage and Minimizing Hepatotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to optimize Todralazine dosage while minimizing the risk of hepatotoxicity. The information is presented in a question-and-answer format for clarity and ease of use.
Disclaimer: this compound is a phthalazine-derived antihypertensive agent. While hepatotoxicity has been associated with this class of drugs, specific data on this compound is limited. Much of the guidance provided here is extrapolated from data on the structurally related compound, Hydralazine, and general principles of drug-induced liver injury (DILI). All experimental protocols should be adapted and validated specifically for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of this compound-induced hepatotoxicity?
A1: The precise mechanism of this compound-induced hepatotoxicity is not fully elucidated. However, literature suggests a potential link to histone acetylation.[1] For the related compound Hydralazine, hepatotoxicity is thought to be immune-mediated.[2] Metabolism of Hydralazine by N-acetyltransferase (NAT) and cytochrome P450 enzymes can lead to the formation of reactive metabolites that may trigger an immune response, particularly in individuals who are "slow acetylators".[3]
Q2: What are the typical signs of hepatotoxicity to monitor in preclinical studies?
Q3: Are there specific in vitro models recommended for assessing this compound hepatotoxicity?
A3: Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity testing as they most closely mimic in vivo liver physiology.[7][8] However, due to their limited availability and short lifespan in culture, immortalized human liver cell lines like HepG2 and HepaRG are commonly used alternatives.[7] 3D spheroid cultures of primary hepatocytes or HepaRG cells are gaining prominence as they can maintain liver-specific functions for longer periods, allowing for the assessment of chronic toxicity.[6][7]
Q4: What are the key biomarkers to measure for this compound-induced liver injury?
A4: Beyond the standard liver enzymes (ALT, AST, ALP), more sensitive and specific biomarkers are being investigated for DILI. These include microRNA-122 (miR-122), which is highly specific to hepatocytes, and cytokeratin-18 (CK-18) fragments, which can differentiate between apoptosis and necrosis.[9] High mobility group box-1 (HMGB1) is another potential biomarker.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in in vitro cytotoxicity assays | Cell culture inconsistencies (passage number, seeding density). | Standardize cell culture protocols. Use cells within a defined passage number range. Ensure consistent seeding density across all wells. |
| Instability of this compound in culture medium. | Assess the stability of this compound in your specific culture medium over the time course of the experiment. Prepare fresh drug solutions for each experiment. | |
| Discrepancy between in vitro and in vivo results | Lack of metabolic activation in vitro. | Use metabolically competent cells (e.g., primary hepatocytes, HepaRG cells) or supplement cell cultures with a source of metabolic enzymes (e.g., S9 fraction). |
| Species differences in metabolism and toxicity pathways. | If using animal models, compare metabolism across species (including human) to select the most relevant model. | |
| Unexpected cell death at low this compound concentrations | Hypersensitivity of the cell line. | Test a panel of liver cell lines to identify one with a more clinically relevant sensitivity. |
| Contamination of cell cultures (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma and other contaminants. |
Quantitative Data Summary
| In Vitro Model | This compound Concentration (µM) | Cell Viability (% of Control) | ALT Release (Fold Change) | miR-122 Release (Fold Change) |
| Primary Human Hepatocytes | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| HepG2 Cells | 1 | |||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 200 |
Data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol: In Vitro Assessment of this compound Hepatotoxicity using Primary Human Hepatocytes
This protocol outlines a method to evaluate the cytotoxic potential of this compound on primary human hepatocytes.
1. Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E with supplements)
-
Collagen-coated 96-well plates
-
This compound (with appropriate solvent, e.g., DMSO)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
ALT and miR-122 assay kits
-
Luminometer/Fluorometer
2. Methods:
-
Cell Seeding:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.
-
Seed the hepatocytes onto collagen-coated 96-well plates at a density of 0.5 x 105 cells/well.
-
Incubate at 37°C, 5% CO2 for 4-6 hours to allow for cell attachment.
-
Replace the medium with fresh, pre-warmed hepatocyte culture medium.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle control (medium with solvent) and a positive control (a known hepatotoxin).
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for 24, 48, and 72 hours.
-
-
Endpoint Analysis:
-
Cell Viability: At each time point, measure cell viability using a validated assay (e.g., ATP-based assay like CellTiter-Glo®) according to the manufacturer's instructions.
-
ALT and miR-122 Measurement: At each time point, collect the cell culture supernatant. Measure ALT activity and miR-122 levels using commercially available kits.
-
Data Analysis: Normalize the data to the vehicle control. Calculate the IC50 value for cell viability.
-
Visualizations
References
- 1. This compound hepatotoxicity: a sting in the histone tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Suspected Case of Hydralazine-Induced Hepatotoxicity: A Case Report and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydralazine-induced liver injury: a review and discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. focusontoxpath.com [focusontoxpath.com]
- 5. dvm360.com [dvm360.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Models for Studying Chronic Drug-Induced Liver Injury [mdpi.com]
- 9. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability and storage of Todralazine hydrochloride solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of Todralazine hydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound hydrochloride stock solutions?
A1: For optimal stability, it is recommended to store this compound hydrochloride stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][2]
Q2: What solvents are suitable for preparing this compound hydrochloride solutions?
A2: this compound hydrochloride exhibits solubility in various solvents. For stock solutions, Dimethyl Sulfoxide (DMSO) at 10 mg/ml and Dimethylformamide (DMF) at 5 mg/ml are commonly used.[2] For experimental working solutions, it can be prepared in combinations of solvents such as DMSO, PEG300, Tween-80, and saline for in vivo studies.[3]
Q3: My this compound hydrochloride solution appears cloudy or has precipitates. What should I do?
A3: If you observe precipitation or cloudiness during preparation, gentle heating (e.g., to 37°C) and/or sonication can be employed to aid dissolution.[2][3] Ensure that the solvent capacity has not been exceeded. If precipitation occurs after storage, it may be due to storage at an inappropriate temperature or exceeding the stability period. It is recommended to prepare fresh solutions if dissolution is not achieved after warming and sonication.
Q4: Are there any known incompatibilities for this compound hydrochloride solutions?
A4: While specific incompatibility data for this compound hydrochloride is limited, the related compound hydralazine is known to discolor upon contact with metal.[4] Therefore, it is advisable to avoid contact with metal surfaces where possible and to visually inspect solutions for any discoloration before use. Discolored solutions should be discarded.[4]
Q5: How does pH affect the stability of this compound hydrochloride solutions?
A5: Based on studies of the structurally related compound hydralazine, this compound hydrochloride is expected to have the greatest stability in acidic conditions, around pH 3.5.[5] It is susceptible to hydrolysis, particularly in neutral to alkaline conditions (pH ≥ 7).[6][7] Degradation is likely to increase as the pH becomes more alkaline.[6][7]
Q6: Is this compound hydrochloride sensitive to light?
A6: Phthalazine derivatives can be sensitive to UV/Vis light.[6][8] Therefore, it is recommended to protect this compound hydrochloride solutions from light by storing them in amber vials or by wrapping containers in aluminum foil.
Quantitative Stability Data
Table 1: Recommended Storage Conditions for this compound Hydrochloride Stock Solutions
| Storage Temperature | Recommended Maximum Storage Duration | Source(s) |
| -80°C | 6 months | [1][2] |
| -20°C | 1 month | [1][2] |
Table 2: Solubility of this compound Hydrochloride in Common Solvents
| Solvent | Solubility | Source(s) |
| DMSO | 10 mg/mL | [2] |
| DMF | 5 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |
| Ethanol | 1 mg/mL | [2] |
| PBS (pH 7.2) | Slightly soluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the required amount of this compound hydrochloride powder (Molecular Weight: 268.7 g/mol ).
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to facilitate dissolution.[2]
-
Aliquot the stock solution into single-use vials and store at -20°C for up to 1 month or -80°C for up to 6 months.[1][2]
Protocol 2: Stability Testing by HPLC (General Protocol)
This protocol provides a general framework for assessing the stability of this compound hydrochloride solutions. A stability-indicating HPLC method should be developed and validated.
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Incubate the this compound hydrochloride solution in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate the solution in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Store the solution at elevated temperatures (e.g., 70°C).
-
Photostability: Expose the solution to a light source capable of emitting a minimum of 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines.[1][9] A dark control sample should be stored under the same conditions but protected from light.[10]
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed and control samples.
-
Neutralize the acid and base-stressed samples before injection.
-
Analyze the samples using a validated stability-indicating RP-HPLC method. A C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile or methanol is a common starting point for related compounds.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound hydrochloride remaining at each time point.
-
Determine the rate of degradation and identify the conditions under which the compound is most stable.
-
Visualizations
Caption: Workflow for assessing the stability of this compound hydrochloride solutions.
Caption: A logical workflow for troubleshooting precipitation in this compound hydrochloride solutions.
Caption: The antagonistic effect of this compound hydrochloride on the β2-adrenergic receptor signaling pathway.
References
- 1. database.ich.org [database.ich.org]
- 2. ikev.org [ikev.org]
- 3. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
Technical Support Center: Todralazine Dose-Response Curve Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing Todralazine dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as Ecarazine) is an antihypertensive agent. Its primary mechanism of action is as a β2-adrenergic receptor (β2AR) antagonist. By blocking these receptors, this compound can induce vasodilation, contributing to its blood pressure-lowering effects. It has also been noted to possess antioxidant and free radical scavenging properties.
Q2: What is a dose-response curve and why is it important for studying this compound?
A dose-response curve is a graphical representation of the relationship between the concentration (dose) of a drug and the magnitude of its effect. For this compound, this typically involves measuring its effect on vasodilation or another cellular response at various concentrations. This analysis is crucial for determining key pharmacological parameters such as the EC50 (half-maximal effective concentration), which indicates the drug's potency.
Q3: What are the key parameters to determine from a this compound dose-response curve?
The primary parameters to determine are:
-
EC50/IC50: The concentration of this compound that produces 50% of the maximum possible effect (EC50) or inhibition (IC50).
-
Emax: The maximum effect produced by the drug.
-
Hill Slope: The steepness of the curve, which can provide insights into the nature of the drug-receptor interaction.
Q4: Which experimental models are suitable for a this compound dose-response analysis?
Given its role as a vasodilator, common in vitro models include:
-
Isolated arterial rings (e.g., rat aorta) in an organ bath system.
-
Cultured vascular smooth muscle cells.
-
Cell lines engineered to express β2-adrenergic receptors.
Experimental Protocols
While a specific, universally adopted protocol for this compound dose-response analysis is not available in the literature, a general methodology for a vasorelaxation study in isolated rat aortic rings can be adapted.
Protocol: Vasorelaxant Effect of this compound on Isolated Rat Aortic Rings
1. Tissue Preparation:
- Humanely euthanize a male Wistar rat (250-300g).
- Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.
- Remove adhering connective and adipose tissues and cut the aorta into 3-4 mm rings.
2. Experimental Setup:
- Suspend the aortic rings in a 10 mL organ bath containing Krebs-Henseleit buffer at 37°C and continuously bubble with 95% O2 and 5% CO2.
- Connect the rings to an isometric force transducer to record changes in tension.
- Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
3. Induction of Contraction:
- Induce a sustained contraction in the aortic rings by adding a vasoconstrictor, such as phenylephrine (1 µM) or KCl (60 mM).
4. This compound Dose-Response Curve Generation:
- Once the contraction has stabilized, add this compound cumulatively in increasing concentrations (e.g., 1 nM to 100 µM).
- Allow the response to each concentration to reach a plateau before adding the next concentration.
- Record the relaxation response at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
5. Data Analysis:
- Plot the percentage of relaxation against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 and Emax values.
Data Presentation
Due to the lack of publicly available, specific quantitative dose-response data for this compound in the scientific literature, the following table presents a hypothetical data set for illustrative purposes. This data represents a typical outcome for a vasorelaxation experiment.
| Parameter | Hypothetical Value | Description |
| EC50 | 5.2 µM | The molar concentration of this compound that produces 50% of the maximum vasorelaxation. |
| Emax | 95% | The maximum percentage of vasorelaxation induced by this compound. |
| Hill Slope | 1.1 | The steepness of the dose-response curve. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no response to this compound | Compound Solubility/Stability: this compound, like other phthalazine derivatives, may have limited aqueous solubility.[1] It may also be unstable under certain conditions. | Prepare fresh stock solutions in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in the assay medium is low (<0.1%) and consistent across all conditions. Protect stock solutions from light and store them appropriately. |
| Receptor Desensitization: Prolonged exposure to agonists (if used) can lead to desensitization of β2-adrenergic receptors. | Minimize the pre-incubation time with any agonists. Ensure adequate washout periods between experiments. | |
| Inactive Compound: The batch of this compound may be degraded or of poor quality. | Verify the purity and activity of the compound using an independent method if possible. Purchase from a reputable supplier. | |
| High variability between replicates | Pipetting Errors: Inaccurate serial dilutions can lead to significant variability. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for each concentration to be tested. |
| Tissue Viability: The health of the isolated aortic rings can vary. | Handle tissues gently during preparation. Ensure proper oxygenation and temperature control in the organ bath. Discard any tissues that do not show a robust and stable contraction in response to the vasoconstrictor. | |
| Unexpected Vasoconstriction | Off-target effects: At high concentrations, some β-blockers can exhibit paradoxical vasoconstrictor effects.[2] | Test a wide range of concentrations to identify the optimal window for vasorelaxation. Investigate potential off-target effects through literature review or further experimentation. |
| pH shift: The addition of the drug solution may alter the pH of the buffer. | Ensure that the drug's vehicle does not significantly alter the pH of the assay buffer. | |
| Difficulty fitting a sigmoidal curve | Insufficient data points: Too few concentrations tested will not adequately define the curve. | Use a sufficient number of concentrations (typically 6-8) spanning several orders of magnitude around the expected EC50. |
| Biphasic response: The drug may have complex pharmacology, leading to a non-standard dose-response relationship. | Consider using a different non-linear regression model that can accommodate biphasic responses. |
Visualizations
This compound Vasorelaxation Experimental Workflow
This compound's Antagonistic Effect on the β2-Adrenergic Receptor Signaling Pathway
References
Technical Support Center: Mitigating Todralazine-Induced Liver Damage in Chronic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Todralazine and its potential for liver-related adverse effects in chronic studies.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
| Issue | Possible Cause | Recommended Action |
| Elevated Liver Enzymes (ALT, AST) in Animal Models | This compound-induced hepatocellular injury. The pattern of liver enzyme elevation can vary, but a hepatocellular pattern is common with hydralazine, a structurally related drug.[1] | 1. Confirm the finding: Repeat the liver enzyme measurements on a fresh sample. 2. Dose-response assessment: If not already done, establish a dose-response relationship to see if the enzyme elevation is dose-dependent. 3. Histopathology: Euthanize a subset of animals for histopathological analysis of the liver to confirm and characterize the injury (e.g., necrosis, inflammation, steatosis).[2][3] 4. Consider mitigation strategies: See the Experimental Protocols section for details on implementing co-treatment with N-acetylcysteine (NAC) or ursodeoxycholic acid (UDCA). |
| Signs of Cholestasis (Elevated Alkaline Phosphatase, Bilirubin) | This compound may induce a cholestatic or mixed pattern of liver injury, though less common than the hepatocellular pattern for similar drugs.[1] | 1. Fractionate bilirubin: Differentiate between conjugated and unconjugated hyperbilirubinemia. 2. Histopathology: Examine bile ducts for signs of injury, inflammation, or plugging. 3. Consider UDCA administration: UDCA is a first-line treatment for many cholestatic conditions and may be beneficial.[4][5][6][7][8] See Experimental Protocols for a suggested dosing regimen. |
| Variable Hepatotoxicity Between Animals | Genetic polymorphism in drug-metabolizing enzymes, particularly N-acetyltransferase 2 (NAT2). "Slow acetylators" may be more susceptible to this compound-induced liver injury.[1][9] | 1. Genotyping: If using a genetically diverse animal model (e.g., outbred rats or mice), consider genotyping for NAT2 polymorphisms to correlate with the severity of liver injury.[1][8][10] 2. Use of inbred strains: For more consistent results, consider using inbred strains of animals with known NAT2 genotypes. |
| Suspected Immune-Mediated Hepatitis | The mechanism of this compound-induced liver injury is thought to be immune-mediated, potentially leading to a drug-induced autoimmune hepatitis (DI-AIH)-like picture.[1] | 1. Immunohistochemistry: Analyze liver tissue for immune cell infiltration (e.g., T-lymphocytes, plasma cells). 2. Autoantibody screening: Test serum for the presence of autoantibodies, such as anti-nuclear antibodies (ANA) and anti-smooth muscle antibodies (ASMA). While not definitive, their presence can be suggestive. 3. Consider corticosteroid intervention: In a separate experimental arm, evaluate the efficacy of corticosteroids (e.g., prednisone) in mitigating the liver damage.[11][12][13][14] See Experimental Protocols for a suggested regimen. |
Frequently Asked Questions (FAQs)
Q1: What is the evidence for this compound-induced liver damage?
This compound is an antihypertensive agent that has been associated with hepatotoxicity.[15] The pattern of liver injury can be variable, including hepatocellular, cholestatic, or mixed patterns, and can occur with different latency periods.[1] The mechanism is believed to be idiosyncratic and immune-mediated.[1]
Q2: What is the proposed mechanism of this compound hepatotoxicity?
The leading hypothesis is that this compound is metabolized by the liver, in part by the N-acetyltransferase 2 (NAT2) enzyme.[1][9] In individuals with certain genetic variants of NAT2 ("slow acetylators"), the drug may be shunted down an alternative metabolic pathway involving cytochrome P450 enzymes, leading to the formation of reactive metabolites.[9] These metabolites can act as haptens, forming adducts with liver proteins that trigger an immune response, resulting in inflammatory liver damage.[1]
Q3: How can I monitor for this compound-induced liver damage in my chronic studies?
Regular monitoring of serum liver enzymes is crucial.
| Biomarker | Significance | Frequency of Monitoring |
| Alanine Aminotransferase (ALT) | A sensitive indicator of hepatocellular injury. | Baseline, then weekly for the first month, followed by bi-weekly or monthly for the duration of the study. |
| Aspartate Aminotransferase (AST) | Also indicates hepatocellular injury, but is less specific than ALT as it is also found in other tissues. | Same as ALT. |
| Alkaline Phosphatase (ALP) | An indicator of cholestasis and bile duct injury. | Baseline, then monthly, or more frequently if a cholestatic pattern is suspected. |
| Total Bilirubin | A measure of overall liver function. | Baseline, then monthly. |
Novel biomarkers such as microRNA-122 (miR-122), keratin-18 (K18), and high mobility group box 1 (HMGB1) are more sensitive and specific for DILI and may be considered for earlier detection of liver injury.[16][17][18][19][20]
Q4: Are there any known drug interactions that can exacerbate this compound-induced liver damage?
While specific drug interaction studies with this compound are limited, caution is advised when co-administering other drugs that are metabolized by or are known to induce or inhibit cytochrome P450 enzymes, as this could alter the metabolic pathway of this compound and potentially increase the formation of reactive metabolites.
Experimental Protocols
General Workflow for Assessing this compound-Induced Liver Injury and Mitigation
Caption: General experimental workflow for a chronic this compound hepatotoxicity study.
Protocol for an Animal Model of this compound-Induced Liver Injury
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: 7 days under standard laboratory conditions.
-
Groups (n=8-10 per group):
-
Control: Vehicle (e.g., saline or 0.5% carboxymethylcellulose) orally once daily.
-
This compound: this compound administered orally once daily. A dose-ranging study should be performed to determine a dose that induces sub-chronic liver injury (e.g., 2-3 fold elevation in ALT after 2-4 weeks).
-
-
Duration: 4-8 weeks.
-
Monitoring:
-
Body weight and clinical signs: Daily.
-
Serum ALT, AST, ALP, and bilirubin: Baseline, and weekly.
-
-
Endpoint Analysis:
-
Serum Biochemistry: Comprehensive liver panel.
-
Histopathology: Liver sections stained with Hematoxylin and Eosin (H&E) to assess for necrosis, inflammation, steatosis, and fibrosis.
-
Oxidative Stress Markers: Measurement of malondialdehyde (MDA) and glutathione (GSH) levels in liver homogenates.
-
Mitigation Strategy Protocols
These protocols should be run as separate arms in the main experimental design.
a) N-Acetylcysteine (NAC) Co-administration
-
Rationale: To replenish glutathione stores and counteract oxidative stress.[7][21]
-
Dosing: Based on preclinical studies for other DILI models, a starting dose of 100-150 mg/kg NAC administered intraperitoneally or orally 1-2 hours before this compound administration can be used.[22]
-
Group: this compound + NAC.
b) Ursodeoxycholic Acid (UDCA) Co-administration
-
Rationale: To protect against cholestatic injury and stabilize cell membranes.[4][5][6][7][8]
-
Dosing: A dose of 10-25 mg/kg UDCA administered orally once daily with this compound.[5][21]
-
Group: this compound + UDCA.
c) Prednisone Co-administration
-
Rationale: To suppress the immune response in suspected drug-induced autoimmune hepatitis.[11][12][13][14]
-
Dosing: A starting dose of 1-2 mg/kg prednisone administered orally once daily with this compound.[9][12]
-
Group: this compound + Prednisone.
Protocol for N-Acetyltransferase 2 (NAT2) Genotyping
-
Sample: Whole blood or tail snip.
-
Method: DNA extraction followed by Polymerase Chain Reaction (PCR) and restriction fragment length polymorphism (RFLP) analysis or direct sequencing to identify common single nucleotide polymorphisms (SNPs) in the NAT2 gene that are associated with slow, intermediate, and rapid acetylator phenotypes.[1][8][10]
Signaling Pathways
Proposed Mechanism of this compound-Induced Liver Injury
Caption: Hypothesized metabolic and cellular pathways of this compound hepatotoxicity.
Potential Mitigation Pathways
Caption: Mechanisms of action for potential mitigating agents in DILI.
References
- 1. ir.library.louisville.edu [ir.library.louisville.edu]
- 2. Etiology–histomorphology–entity correlation in liver pathology: a narrative review - Gassler - AME Medical Journal [amj.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. Ursodeoxycholic Acid for the Management of Drug-induced Liver Injury: Role of Hepatoprotective and Anti-cholestatic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Ursodeoxycholic Acid in Treating and Preventing Idiosyncratic Drug-Induced Liver Injury. A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miragenews.com [miragenews.com]
- 8. researchgate.net [researchgate.net]
- 9. Opposing Effects of Prednisolone Treatment on T/NKT Cell- and Hepatotoxin-mediated Hepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. Autoimmune hepatitis: Standard treatment and systematic review of alternative treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. ouh.nhs.uk [ouh.nhs.uk]
- 14. Frontiers | Role of Corticosteroids in Drug-Induced Liver Injury. A Systematic Review [frontiersin.org]
- 15. This compound hepatotoxicity: a sting in the histone tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives [frontiersin.org]
- 19. Biomarkers of Drug-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Drug-Induced Lupus-Like Syndrome with Todralazine Analogs
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential for Todralazine and its analogs to induce a lupus-like syndrome. Given the structural similarities between this compound and Hydralazine, a known inducer of drug-induced lupus erythematosus (DILE), this resource offers insights based on the established mechanisms of Hydralazine-induced autoimmunity.
Frequently Asked Questions (FAQs)
Q1: Why is there a concern about this compound analogs and drug-induced lupus-like syndrome?
A1: this compound belongs to the phthalazine class of compounds, similar to Hydralazine, a medication with a well-documented association with drug-induced lupus erythematosus (DILE).[1][2][3] The structural resemblance suggests that this compound analogs might share a similar potential to trigger an autoimmune response in susceptible individuals. Therefore, a thorough investigation into this potential is a critical aspect of the preclinical and clinical development of any new this compound analog.
Q2: What are the characteristic clinical and serological features of drug-induced lupus?
A2: Drug-induced lupus typically presents with symptoms such as joint and muscle pain, fatigue, and fever.[4] Unlike systemic lupus erythematosus (SLE), severe organ involvement (e.g., kidney or central nervous system) is less common in DILE.[5] Serologically, DILE is often characterized by the presence of antinuclear antibodies (ANA), particularly with a homogeneous pattern, and a high prevalence of anti-histone antibodies.[6][7] While anti-histone antibodies are present in over 95% of cases of DILE caused by drugs like procainamide and hydralazine, they can also be found in about 50% of SLE cases.[8][9]
Q3: What are the proposed mechanisms for Hydralazine-induced lupus that might be relevant for this compound analogs?
A3: Several mechanisms have been proposed for Hydralazine-induced lupus. One key theory involves the inhibition of the extracellular signal-regulated kinase (ERK) signaling pathway, which can disrupt B cell tolerance and lead to the production of autoreactive B cells.[5][10] Another proposed mechanism is the enhanced formation of neutrophil extracellular traps (NETs), which can expose autoantigens and trigger an autoimmune response.[11] Additionally, genetic factors, such as a "slow acetylator" phenotype, which affects how the body metabolizes the drug, have been identified as a risk factor for developing DILE with Hydralazine.[4]
Q4: Are there established animal models to study the potential for drug-induced lupus?
A4: Yes, rodent models have been successfully used to study drug-induced lupus. For instance, oral administration of Hydralazine to certain mouse strains, such as BALB/c, C57BL/6, and A/JAX, has been shown to induce the production of antinuclear antibodies.[12] These models can be adapted to evaluate the immunogenic potential of this compound analogs. The New Zealand Mixed (NZM) 2328 mouse model, which spontaneously develops a lupus-like disease, can also be utilized to study factors that may exacerbate autoimmunity.[13]
Quantitative Data Summary
The following tables summarize key quantitative data related to Hydralazine-induced lupus, which can serve as a benchmark when evaluating this compound analogs.
Table 1: Incidence of Hydralazine-Induced Lupus
| Daily Dose of Hydralazine | Incidence in Females | Incidence in Males |
| 50 mg - 100 mg | 5.5% | 0% |
| 100 mg | 8.0% | Not specified |
| 200 mg | 19.4% | Not specified |
Source: Adapted from Finks SW, Finks AL, Self TH. Hydralazine-induced lupus: Maintaining vigilance with increased use in patients with heart failure. South Med J 2006; 99:18–22.[4]
Table 2: Key Autoantibodies in Drug-Induced Lupus vs. Systemic Lupus Erythematosus
| Antibody | Prevalence in DILE | Prevalence in SLE |
| Antinuclear Antibodies (ANA) | >95% | >95% |
| Anti-Histone Antibodies | >95% (with high-risk drugs) | ~50-75% |
| Anti-dsDNA Antibodies | <5% | ~70% |
Source: Adapted from various sources.[8][9][14]
Experimental Protocols
1. In Vitro Assessment of B-Cell Tolerance Disruption
-
Objective: To determine if a this compound analog can subvert B-cell tolerance by inhibiting the ERK signaling pathway.
-
Methodology:
-
Isolate bone marrow cells from human Ig-transgenic mice.
-
Pre-treat the cells with the this compound analog at various concentrations or a vehicle control for 2 hours at 37°C.
-
Stimulate the cells with anti-human IgM F(ab')2 fragments to mimic self-antigen encounter.
-
After 48 hours, assess the up-regulation of RAG-2 gene expression via RT-PCR.
-
Analyze Vκ gene rearrangements using PCR to measure receptor editing.
-
As a positive control, use a specific MEK1/2 inhibitor (e.g., PD98059).
-
-
Expected Outcome: A this compound analog with the potential to induce lupus may decrease RAG-2 expression and Vκ-Jκ5 rearrangements in a dose-dependent manner, similar to a MEK inhibitor.[10]
2. Neutrophil Extracellular Trap (NET) Formation Assay
-
Objective: To evaluate the effect of a this compound analog on NET formation by neutrophils.
-
Methodology:
-
Isolate human peripheral blood neutrophils using a density gradient.
-
Seed the neutrophils in a poly-L-lysine-coated 96-well plate.
-
Treat the cells with the this compound analog at various concentrations. Phorbol myristate acetate (PMA) can be used as a positive control for NET induction.
-
Incubate for 4 hours at 37°C to allow for NET formation.
-
Stain the attached NETs with a fluorescent DNA dye (e.g., Sytox Green).
-
Quantify NET formation by measuring fluorescence with a plate reader or by fluorescence microscopy.
-
-
Expected Outcome: An increase in NET formation in the presence of the this compound analog would suggest a potential mechanism for inducing autoimmunity.[15][16]
3. Anti-Histone Antibody Detection in Animal Models
-
Objective: To detect the presence of anti-histone antibodies in the serum of animals treated with a this compound analog.
-
Methodology:
-
Administer the this compound analog or a vehicle control to a suitable mouse strain (e.g., BALB/c) for a prolonged period (e.g., 8 months).
-
Collect serum samples at regular intervals.
-
Coat a 96-well ELISA plate with calf thymus histones.
-
Incubate the plates with diluted serum samples.
-
Detect bound antibodies using a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody.
-
Develop the signal with a suitable substrate (e.g., TMB) and measure the absorbance.
-
-
Expected Outcome: A significant increase in anti-histone antibody titers in the treated group compared to the control group would indicate an autoimmune response.
Troubleshooting Guides
Troubleshooting Weak or No Signal in Anti-Histone Antibody ELISA
| Possible Cause | Solution |
| Insufficient coating of histone antigen | Ensure proper concentration and incubation time for coating. |
| Low antibody titer in serum | Increase the concentration of the serum sample used. |
| Inactive secondary antibody or substrate | Use fresh reagents and ensure proper storage. |
| Improper blocking | Use a suitable blocking buffer (e.g., BSA or non-fat milk) to reduce non-specific binding. |
Troubleshooting High Background in Immunohistochemistry (IHC) for NETs
| Possible Cause | Solution |
| Non-specific binding of primary or secondary antibodies | Increase the stringency of wash steps. Use a blocking serum from the same species as the secondary antibody.[17] |
| Endogenous peroxidase activity (for HRP-based detection) | Quench endogenous peroxidase activity with a hydrogen peroxide solution before antibody incubation. |
| Autofluorescence of the tissue | Use a different fluorophore or an autofluorescence quenching kit. Consider using a different fixation method.[18] |
| Antibody concentration too high | Titrate the primary and secondary antibodies to determine the optimal concentration.[19] |
Visualizations
Caption: Proposed signaling pathway for this compound analog-induced lupus.
Caption: Experimental workflow for assessing DILE potential.
Caption: Logical relationship for investigating potential DILE.
References
- 1. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C11H12N4O2 | CID 5501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydralazine - Wikipedia [en.wikipedia.org]
- 4. Hydralazine-Induced Lupus: Are We Vigilant? | Consultant360 [consultant360.com]
- 5. sma.org [sma.org]
- 6. Drug-Induced Systemic Lupus Erythematosus: A Rare Presentation of Hydralazine-Induced Lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. testing.com [testing.com]
- 9. Drug-Induced Lupus Erythematosus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Clinical Characteristics of Hydralazine-induced Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on drug induced lupus erythematosus in mice. I. Drug induced antinuclear antibodies (ANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lupus-Prone Mice Demonstrate Enhanced Neutrophil Extracellular Trap Formation: Implications for Autoantibody Formation and Organ Damage - ACR Meeting Abstracts [acrabstracts.org]
- 14. Lupus - Wikipedia [en.wikipedia.org]
- 15. Neutrophil extracellular trap formation in anti-neutrophil cytoplasmic antibody-associated and large-vessel vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Detection of neutrophil extracellular traps in patient plasma: method development and validation in systemic lupus erythematosus and healthy donors that carry IRF5 genetic risk [frontiersin.org]
- 17. bosterbio.com [bosterbio.com]
- 18. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
Technical Support Center: Synthesis of Novel Todralazine Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of novel Todralazine analogs.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound analogs, offering potential causes and solutions in a question-and-answer format.
| Problem ID | Question | Potential Causes | Suggested Solutions |
| SYN-001 | Low to no yield of the desired 1-hydrazinophthalazine analog after reaction of 1-chlorophthalazine with a substituted hydrazine. | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Decomposition of starting material: The substituted hydrazine may be unstable under the reaction conditions. 3. Steric hindrance: Bulky substituents on the hydrazine or the phthalazine ring may hinder the reaction. 4. Poor quality of 1-chlorophthalazine: The starting material may be impure or degraded. | 1. Reaction Optimization: Monitor the reaction by TLC to determine the optimal reaction time. Gradually increase the temperature, but be cautious of potential side reactions. 2. Use of a milder base: If a strong base is used, consider switching to a milder base like potassium carbonate. 3. Microwave-assisted synthesis: This can sometimes improve yields and reduce reaction times for sterically hindered substrates. 4. Purification of 1-chlorophthalazine: Ensure the 1-chlorophthalazine is pure before use. Recrystallization or column chromatography may be necessary. |
| SYN-002 | Formation of multiple byproducts, complicating the purification of the target this compound analog. | 1. Side reactions of the hydrazine moiety: The highly reactive hydrazino group can participate in various side reactions.[1] 2. Over-alkylation or acylation: If the reaction involves N-alkylation or acylation, multiple substitutions can occur. 3. Ring-opening or rearrangement: Under harsh conditions, the phthalazine ring may undergo undesired transformations. 4. Oxidation: Hydralazine and its analogs can be susceptible to oxidation.[1] | 1. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Control of stoichiometry: Use a precise stoichiometry of reactants to minimize over-reaction. 3. Lower reaction temperature: Running the reaction at a lower temperature can often reduce the rate of side reactions. 4. Use of protecting groups: Consider protecting reactive functional groups on the substituted hydrazine to prevent unwanted side reactions. |
| SYN-003 | Difficulty in purifying the final this compound analog, which is a polar and water-soluble compound. | 1. High polarity: The compound may have very high polarity, leading to poor retention on standard reverse-phase HPLC columns. 2. Co-elution with polar impurities: Polar byproducts may co-elute with the desired product. 3. Poor solubility in common organic solvents: This can make extraction and chromatography challenging. | 1. Alternative chromatography techniques: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography. 2. Use of ion-pairing reagents: For reverse-phase HPLC, adding an ion-pairing reagent to the mobile phase can improve retention of polar compounds. 3. Preparative TLC: For small-scale purification, preparative thin-layer chromatography can be an effective method. 4. Lyophilization: After purification, lyophilization (freeze-drying) can be used to isolate the final compound from aqueous solutions without thermal degradation. |
| SYN-004 | The isolated product is a salt (e.g., hydrochloride), but the free base is required for the next step. | 1. Reaction conditions: The use of acidic reagents or solvents can lead to the formation of the salt. 2. Purification method: Purification by HPLC using acidic mobile phases will yield the corresponding salt. | 1. Neutralization: Dissolve the salt in a suitable solvent (e.g., water or methanol) and neutralize with a base (e.g., sodium bicarbonate, triethylamine) until the pH is neutral or slightly basic. 2. Extraction: After neutralization, extract the free base into an appropriate organic solvent. 3. Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to obtain the free base. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for creating novel this compound analogs?
A1: The most common strategy involves a two-step process. First, a substituted phthalazin-1(2H)-one is synthesized. This is typically achieved by the condensation of a substituted 2-aroylbenzoic acid with hydrazine hydrate. The resulting phthalazinone is then chlorinated, usually with phosphorus oxychloride (POCl₃), to yield a 1-chlorophthalazine intermediate. This reactive intermediate can then be reacted with a variety of substituted hydrazines to introduce the desired side chain, forming the this compound analog.
Q2: How can I improve the yield of the initial phthalazinone formation?
A2: To improve the yield of the phthalazinone, consider the following:
-
Purity of Starting Materials: Ensure the 2-aroylbenzoic acid and hydrazine hydrate are of high purity.
-
Reaction Solvent: Acetic acid or ethanol are commonly used solvents. Optimizing the solvent can improve the reaction rate and yield.
-
Temperature and Reaction Time: Monitor the reaction progress by TLC to determine the optimal temperature and time. Prolonged heating can sometimes lead to degradation.
-
Microwave Irradiation: For some substrates, microwave-assisted synthesis can significantly reduce reaction times and improve yields.
Q3: Are there any common impurities I should be aware of during the synthesis of hydralazine, a related compound?
A3: Yes, the synthesis of hydralazine can result in several impurities. Common ones include phthalazone, phthalazine, and triazolophthalazine derivatives, which can arise from thermal degradation or hydrolysis.[1] It is also crucial to control for residual hydrazine, which is a process-related impurity.[1]
Q4: What analytical techniques are best for characterizing novel this compound analogs?
A4: A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure and confirm the successful incorporation of the desired substituents.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Elemental Analysis: To determine the elemental composition of the compound.
Quantitative Data Summary
The following table summarizes representative yields for key steps in the synthesis of phthalazine derivatives, which are precursors to this compound analogs. Please note that yields can vary significantly depending on the specific substrates and reaction conditions used.
| Reaction Step | Starting Materials | Product | Typical Yield (%) | Reference |
| Phthalazinone Formation | 2-Aroylbenzoic acid, Hydrazine hydrate | 4-Substituted-1(2H)-phthalazinone | 70-90 | General observation from literature |
| Chlorination | 4-Substituted-1(2H)-phthalazinone, POCl₃ | 1-Chloro-4-substituted-phthalazine | 60-85 | General observation from literature |
| Hydrazine Substitution | 1-Chloro-4-substituted-phthalazine, Substituted hydrazine | 1-Hydrazino-4-substituted-phthalazine | 40-75 | General observation from literature |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Substituted-1(2H)-phthalazinones
-
To a solution of the appropriate 2-aroylbenzoic acid (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to obtain the 4-substituted-1(2H)-phthalazinone.
Protocol 2: General Procedure for the Synthesis of 1-Chloro-4-substituted-phthalazines
-
A mixture of the 4-substituted-1(2H)-phthalazinone (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is heated at reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 1-chloro-4-substituted-phthalazine.
Protocol 3: General Procedure for the Synthesis of Novel this compound Analogs (1-Hydrazino-4-substituted-phthalazines)
-
Dissolve the 1-chloro-4-substituted-phthalazine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Add the desired substituted hydrazine (1.1-1.5 equivalents) to the solution.
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final this compound analog.
Visualizations
Caption: General synthetic workflow for novel this compound analogs.
Caption: Troubleshooting logic for low yield in this compound analog synthesis.
References
Validation & Comparative
A Comparative Analysis of the Antihypertensive Efficacy of Todralazine and its Analog KB1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antihypertensive properties of the established drug Todralazine and its novel analog, KB1. The following sections present a summary of their comparative efficacy and toxicity, based on available preclinical data. This document also outlines the likely experimental protocols used for these assessments and visualizes the known signaling pathway of this compound and the general experimental workflow.
Comparative Efficacy and Toxicity
A key preclinical study directly compared the antihypertensive activity and acute toxicity of this compound (referred to as Td) and its analog KB1 following intravenous administration in both normotensive Wistar-Kyoto (WKY) rats and spontaneously hypertensive rats (SHR). The results of this comparison are summarized below.
Data Summary
| Compound | Animal Model | Antihypertensive Activity (ED20%) | Acute Toxicity (LD50) |
| This compound (Td) | WKY (Normotensive) | 1.1 mg/kg | 255 mg/kg |
| SHR (Hypertensive) | 1.0 mg/kg | Not Reported | |
| KB1 | WKY (Normotensive) | 9.8 mg/kg | 72 mg/kg |
| SHR (Hypertensive) | 2.5 mg/kg | 43 mg/kg |
ED20%: The dose required to produce a 20% reduction in blood pressure. LD50: The dose that is lethal to 50% of the test population.
Key Findings:
-
Antihypertensive Potency: In normotensive rats (WKY), this compound is approximately nine times more potent than KB1 in reducing blood pressure.[1]
-
Hypertension-Specific Activity: The antihypertensive effect of KB1 is significantly augmented in hypertensive rats (SHR), with its effective dose being almost four times lower than in normotensive rats. In contrast, this compound's antihypertensive effect is similar in both normotensive and hypertensive models.[1] This suggests that KB1 may have a preferential blood pressure-lowering effect in a hypertensive state.[1]
-
Toxicity Profile: KB1 exhibits higher acute toxicity than this compound in normotensive rats.[1] Furthermore, the toxicity of KB1 is increased in hypertensive rats.[1]
Mechanism of Action
This compound is known to act as a β2-adrenergic receptor (β2AR) blocker.[1] As a β2AR antagonist, this compound likely exerts its antihypertensive effect by inhibiting the binding of endogenous catecholamines (e.g., epinephrine and norepinephrine) to β2-adrenergic receptors in various tissues, including vascular smooth muscle. This antagonism would lead to vasodilation and a subsequent reduction in blood pressure. Additionally, this compound has been reported to possess antioxidant and free radical scavenging properties.
The precise mechanism of action for KB1 has not been explicitly detailed in the available literature. However, as a close analog of this compound, it is highly probable that KB1 shares a similar mechanism of action, namely the antagonism of β2-adrenergic receptors. The observed differences in potency and hypertension-specific activity may be attributable to variations in receptor affinity, selectivity, or pharmacokinetic properties.
Signaling Pathway of a β2-Adrenergic Receptor Antagonist
Caption: β2-Adrenergic Receptor Antagonist Signaling Pathway.
Experimental Protocols
While the full experimental details from the primary comparative study were not available, the following protocols are based on standard methodologies for evaluating antihypertensive agents in rodent models and are likely to reflect the procedures used.
Antihypertensive Activity (ED20% Determination)
-
Animal Model: Male Wistar-Kyoto (WKY) and Spontaneously Hypertensive Rats (SHR) were used, likely aged 12-16 weeks. Animals would be housed under controlled conditions with free access to food and water.
-
Blood Pressure Measurement: Direct arterial blood pressure would be continuously monitored. This typically involves the cannulation of the carotid artery or femoral artery under anesthesia (e.g., urethane or a similar agent that has minimal effects on cardiovascular parameters). The cannula is connected to a pressure transducer, and the data is recorded using a polygraph or a digital data acquisition system.
-
Drug Administration: this compound and KB1 were administered intravenously (i.v.), likely through a cannulated jugular or femoral vein to ensure rapid and complete bioavailability. A range of doses for each compound would be prepared in a suitable vehicle (e.g., saline).
-
Experimental Procedure:
-
Following a stabilization period to ensure a steady baseline blood pressure, a single dose of the test compound (this compound or KB1) or vehicle is administered.
-
Blood pressure is continuously recorded for a defined period post-administration to capture the maximal hypotensive effect.
-
A dose-response curve is generated by administering increasing doses of each compound to different groups of rats.
-
The ED20% is then calculated from the dose-response curve, representing the dose that causes a 20% decrease from the baseline mean arterial pressure.
-
Acute Toxicity (LD50 Determination)
-
Animal Model: Male Wistar-Kyoto (WKY) and Spontaneously Hypertensive Rats (SHR) were used.
-
Drug Administration: The compounds were administered intravenously.
-
Experimental Procedure:
-
Different groups of animals receive a single dose of either this compound or KB1. A range of doses is selected that is expected to cause mortality in some, but not all, animals.
-
The animals are observed for a set period, typically 24 to 48 hours, for signs of toxicity and mortality.
-
The number of deaths in each dose group is recorded.
-
The LD50 value is calculated using a statistical method, such as the probit analysis or the Reed-Muench method, which determines the dose estimated to be lethal to 50% of the animals.
-
Experimental Workflow
Caption: General Experimental Workflow for Antihypertensive Efficacy and Toxicity Testing.
References
A Comparative Analysis of the Antioxidant Potential of Todralazine and Other Hydrazinophthalazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant potential of Todralazine and other selected hydrazinophthalazine derivatives. It is important to note at the outset that while the antioxidant properties of the archetypal hydrazinophthalazine, Hydralazine, have been investigated, there is a significant lack of publicly available experimental data specifically quantifying the antioxidant potential of this compound. Therefore, this guide will focus on a detailed review of the known antioxidant mechanisms of Hydralazine, a structural comparison with this compound and other derivatives, and a discussion of their potential antioxidant activities based on structure-activity relationships. Furthermore, detailed experimental protocols for key antioxidant assays are provided to facilitate future research in this area.
Introduction to Hydrazinophthalazines and Oxidative Stress
Hydrazinophthalazines are a class of drugs primarily known for their vasodilatory and antihypertensive effects. This class includes drugs such as Hydralazine, Dihydralazine, Cadralazine, Endralazine, and the subject of this guide, this compound. Beyond their cardiovascular applications, there is growing interest in the antioxidant properties of these molecules. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants can mitigate oxidative stress by scavenging free radicals, chelating metal ions, and modulating enzymatic pathways involved in ROS production.
Recent studies have suggested that the therapeutic benefits of some hydrazinophthalazines may extend beyond vasodilation and be partly attributable to their antioxidant activity.[1][2][3][4][5] This guide aims to synthesize the available information and provide a framework for the comparative assessment of the antioxidant potential of this compound and its congeners.
Comparative Analysis of Hydrazinophthalazine Structures
The antioxidant potential of a molecule is intrinsically linked to its chemical structure. The presence of electron-donating groups, such as the hydrazino (-NHNH2) moiety, and the overall electronic properties of the aromatic ring system are key determinants of radical scavenging activity.
Table 1: Structural Comparison of Selected Hydrazinophthalazines
| Compound | Structure | Key Structural Features Relevant to Potential Antioxidant Activity |
| This compound | Chemical Formula: C11H12N4O2 | Contains a hydrazino group attached to the phthalazine ring. The carbamic acid ethyl ester moiety may influence its electronic properties and solubility. |
| Hydralazine | Chemical Formula: C8H8N4 | The foundational structure with a hydrazino group on the phthalazine ring. The antioxidant activity of this compound is the most studied in the class. |
| Dihydralazine | Chemical Formula: C8H10N6 | Possesses two hydrazino groups, which could theoretically enhance its hydrogen-donating and radical scavenging capacity compared to Hydralazine. |
| Cadralazine | Chemical Formula: C12H17N5O2 | Features a more complex side chain attached to the hydrazino group, which may alter its steric and electronic properties, and consequently its antioxidant potential. |
| Endralazine | Chemical Formula: C14H15N5O | Similar to Cadralazine, it has a substituted hydrazino group that could impact its interaction with free radicals. |
Known Antioxidant Potential of Hydralazine
Hydralazine is the most extensively studied hydrazinophthalazine in terms of its antioxidant properties. Research has shown that it can mitigate oxidative stress through multiple mechanisms:
-
Direct Radical Scavenging: Hydralazine has been demonstrated to scavenge reactive oxygen species.[6] This activity is likely attributable to the hydrogen-donating ability of its hydrazino group.
-
Inhibition of ROS-Producing Enzymes: Studies have indicated that hydralazine can inhibit enzymes such as NADPH oxidase and xanthine oxidase, which are major sources of cellular superoxide radicals.[1][6]
-
Modulation of Signaling Pathways: Hydralazine has been shown to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a critical cellular defense mechanism against oxidative stress.[1] It can also down-regulate pro-inflammatory and pro-oxidant signaling molecules like iNOS and COX-2.[1][6]
-
Peroxynitrite Scavenging: Hydralazine has been identified as a potent inhibitor of peroxynitrite formation, a highly reactive and damaging nitrogen species.[7]
The multifaceted antioxidant activity of hydralazine provides a strong rationale for investigating the similar potential of other hydrazinophthalazine derivatives.
Postulated Antioxidant Potential of this compound and Other Derivatives: A Structure-Activity Relationship Perspective
In the absence of direct experimental data for this compound, we can infer its potential antioxidant activity based on structure-activity relationship (SAR) principles.
-
This compound: The presence of the core hydrazinophthalazine structure suggests that this compound likely possesses some degree of radical scavenging capability. However, the ethyl carbamate substituent on the hydrazino group may influence its hydrogen-donating ability. The electron-withdrawing nature of the carbonyl group could potentially reduce the electron density on the nitrogen atoms, possibly diminishing its radical scavenging efficacy compared to the unsubstituted hydrazino group in hydralazine. Experimental validation is crucial to confirm this hypothesis.
-
Dihydralazine: With two hydrazino groups, Dihydralazine has, in theory, double the number of hydrogen atoms available for donation to quench free radicals. This structural feature strongly suggests that Dihydralazine could exhibit potent antioxidant activity, potentially greater than that of Hydralazine.
-
Cadralazine and Endralazine: The bulky substituents on the hydrazino nitrogen in Cadralazine and Endralazine introduce steric hindrance. This could impede the approach of free radicals to the active hydrogen-donating sites, potentially reducing their scavenging activity compared to Hydralazine. Conversely, these substituents may alter the electronic properties of the molecule in a way that could either enhance or decrease its antioxidant capacity.
It is imperative that these structure-based hypotheses are tested through rigorous experimental evaluation using standardized antioxidant assays.
Experimental Protocols for Antioxidant Potential Assessment
To facilitate the much-needed research in this area, detailed protocols for two of the most common and reliable in vitro antioxidant assays, the DPPH and ABTS assays, are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark at 4°C.
-
Prepare stock solutions of the test compounds (this compound, Hydralazine, etc.) and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 180 µL).
-
Add varying concentrations of the test compounds and the standard to the wells (e.g., 20 µL).
-
For the control, add the solvent used for the test compounds instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
On the day of the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
Add a fixed volume of the diluted ABTS•+ solution (e.g., 190 µL) to the wells of a 96-well plate or cuvettes.
-
Add varying concentrations of the test compounds and the standard (e.g., 10 µL).
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.
-
Visualizing Antioxidant Mechanisms and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Antioxidant signaling pathway of Hydralazine.
Caption: Workflow for a comparative antioxidant analysis.
Conclusion and Future Directions
While the existing literature strongly supports the antioxidant potential of Hydralazine, a comprehensive comparative analysis of this compound and other hydrazinophthalazines is hampered by a significant lack of experimental data. The structural similarities across this class of compounds suggest that they may all possess varying degrees of antioxidant activity. However, subtle differences in their chemical structures, particularly in the substituents on the hydrazino group, are likely to result in different antioxidant potencies.
This guide highlights the urgent need for further research to quantify and compare the antioxidant potential of this compound, Dihydralazine, Cadralazine, and Endralazine. The provided experimental protocols offer a starting point for such investigations. A thorough understanding of the antioxidant properties of these drugs could unveil new therapeutic applications and contribute to the development of novel, multifunctional drugs for diseases associated with oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease-Beyond Vasodilation and Blood Pressure Lowering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant activity and inhibitory effects of hydralazine on inducible NOS/COX-2 gene and protein expression in rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydralazine is a powerful inhibitor of peroxynitrite formation as a possible explanation for its beneficial effects on prognosis in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Todralazine's Inhibition of Histone Acetylation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the inhibition of histone acetylation by Todralazine using Western blot analysis. It offers a detailed experimental protocol, compares this compound with other known histone acetyltransferase (HAT) and histone deacetylase (HDAC) inhibitors, and visualizes key processes for enhanced understanding.
Introduction to this compound and Histone Acetylation
This compound, a derivative of the vasodilator hydralazine, has been identified as an inhibitor of histone acetyltransferases (HATs). This activity is significant as histone acetylation is a critical epigenetic modification that regulates gene expression. HATs add acetyl groups to lysine residues on histone tails, generally leading to a more open chromatin structure and increased transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in chromatin condensation and transcriptional repression. The balance between HAT and HDAC activity is crucial for normal cellular function, and its dysregulation is implicated in various diseases, including cancer.
A key study has demonstrated that this compound can inhibit the catalytic activity of HATs in a dose-dependent manner. Long-term administration in mice was shown to impair histone acetylation in hepatocytes[1]. This guide outlines a robust Western blot methodology to independently validate these findings and compares this compound's activity profile with other well-characterized inhibitors of histone acetylation.
Comparative Analysis of Histone Acetylation Inhibitors
| Inhibitor | Target | Mechanism of Action | Potency (IC50/Ki) |
| This compound | HATs | Inhibits the catalytic activity of histone acetyltransferases. | Dose-dependent inhibition observed[1]. |
| Anacardic Acid | p300/PCAF (HATs) | Non-competitive inhibitor of p300/CBP and PCAF HAT activity. | ~5 µM for PCAF, ~8.5 µM for p300. |
| Garcinol | p300/PCAF (HATs) | Potent inhibitor of p300 and PCAF histone acetyltransferases. | ~5 µM for PCAF, ~7 µM for p300. |
| C646 | p300/CBP (HATs) | Competitive inhibitor of p300 with respect to acetyl-CoA. | Ki of 400 nM for p300. |
| Trichostatin A (TSA) | Class I/II HDACs | Reversible, potent inhibitor of classical HDACs. | ~20 nM for various HDACs. |
| Vorinostat (SAHA) | Pan-HDAC | Broad-spectrum inhibitor of Class I, II, and IV HDACs. | ID50 of 10 nM for HDAC1 and 20 nM for HDAC3. |
| Panobinostat (LBH589) | Pan-HDAC | Potent, non-selective inhibitor of HDACs. | Induces HIV-1 production at 8-31 nM. |
Experimental Protocol: Western Blot for Histone Acetylation
This protocol provides a detailed methodology for assessing the effect of this compound on histone acetylation levels in a cellular context.
I. Cell Culture and Treatment
-
Cell Line Selection: Choose a suitable cell line for your study (e.g., HeLa, HEK293, or a cancer cell line relevant to your research).
-
Cell Seeding: Seed the cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with a range of this compound concentrations. Based on in vivo studies, a starting point for in vitro experiments could be in the micromolar range.
-
Include a vehicle control (solvent only).
-
As a positive control for increased histone acetylation, treat a set of cells with an HDAC inhibitor like Trichostatin A (TSA) at a final concentration of 100-400 nM.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) to allow for changes in histone acetylation.
II. Histone Extraction (Acid Extraction Method)
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3) and lyse the cells on ice for 10 minutes with gentle agitation.
-
-
Nuclei Isolation:
-
Centrifuge the lysate at 2,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant.
-
-
Acid Extraction:
-
Resuspend the nuclear pellet in 0.2 N HCl.
-
Incubate overnight at 4°C with gentle rotation to extract histones.
-
-
Protein Precipitation:
-
Centrifuge at 6,500 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the histones.
-
To precipitate the histones, add trichloroacetic acid (TCA) to a final concentration of 20% and incubate on ice for 30 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
-
Washing and Solubilization:
-
Discard the supernatant and wash the histone pellet with ice-cold acetone.
-
Air-dry the pellet and resuspend it in a suitable buffer (e.g., water or a buffer compatible with your protein assay).
-
-
Quantification: Determine the protein concentration using a Bradford or BCA protein assay.
III. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the histone extracts with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 10-20 µg) onto a 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for acetylated histones. A pan-acetyl-histone antibody (e.g., anti-acetyl-H3 or anti-acetyl-H4) is recommended for an overall assessment.
-
For a loading control, use an antibody against a total histone protein (e.g., anti-Histone H3) on a separate blot or after stripping the first antibody. Total histone H3 is a reliable loading control for histone modifications as its levels are generally stable.
-
Dilute the antibodies in the blocking buffer according to the manufacturer's recommendations and incubate overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection:
-
Wash the membrane again as in step 6.
-
Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the acetylated histone band to the corresponding total histone loading control band.
Visualizing the Processes
To further clarify the concepts and procedures, the following diagrams illustrate the signaling pathway of histone acetylation and the experimental workflow for its validation.
Caption: Histone Acetylation Signaling Pathway
Caption: Western Blot Workflow for Histone Acetylation Analysis
Conclusion
This guide provides a robust framework for validating the inhibitory effect of this compound on histone acetylation. By following the detailed Western blot protocol and considering the comparative data on other HAT and HDAC inhibitors, researchers can effectively assess the epigenetic modifying potential of this compound. The provided visualizations of the signaling pathway and experimental workflow serve to enhance the clarity and execution of these experiments, ultimately contributing to a deeper understanding of this compound's mechanism of action and its potential therapeutic applications.
References
Cross-Validation of Todralazine's Effects on Erythropoiesis in Different Anemia Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Todralazine's effects on erythropoiesis against other established and emerging therapies for anemia. By presenting supporting experimental data from various anemia models, this document aims to facilitate an objective evaluation of this compound as a potential therapeutic agent.
Introduction
Anemia, characterized by a deficiency in red blood cells or hemoglobin, is a prevalent condition with diverse etiologies, including chronic kidney disease (CKD), chemotherapy, and hemolytic disorders. Standard treatments primarily involve erythropoiesis-stimulating agents (ESAs) like epoetin alfa and darbepoetin alfa. However, concerns regarding their safety and efficacy have spurred the development of novel therapies. One such emerging class of drugs is the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, which stimulate endogenous erythropoietin (EPO) production. This guide focuses on this compound, a compound that has shown promise in stimulating erythropoiesis, and compares its performance with both traditional ESAs and other HIF-PH inhibitors.
Mechanism of Action: this compound and the HIF Pathway
This compound, a structural analog of the vasodilator hydralazine, is postulated to stimulate erythropoiesis through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination and proteasomal degradation. By inhibiting PHD enzymes, this compound allows HIF-1α to accumulate and translocate to the nucleus. There, it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) on target genes, including the gene for erythropoietin (EPO). This leads to increased EPO production, which in turn stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow, ultimately increasing red blood cell mass.
This compound's Proposed Mechanism of Action via HIF-1α Stabilization.
Comparative Efficacy in a Phenylhydrazine-Induced Anemia Model (Zebrafish)
| Treatment Group | Key Finding | Quantitative Result | Citation |
| Untreated Control | Normal erythropoiesis | Baseline | [1][2] |
| PHZ-Treated (Anemic Control) | Significant reduction in mature erythrocytes | 0.34-fold vs. Untreated Control | [2] |
| This compound (5 µM) in Wild-Type | Significant increase in erythropoiesis | 2.33-fold increase in mature erythrocytes vs. Untreated Control | [1] |
| This compound (5 µM) in Anemic Zebrafish | Accelerated recovery from anemia | 1.44-fold increase in mature erythrocytes vs. Anemic Control | [1][2] |
| This compound (5 µM) - HSC Markers | Increased expression of hematopoietic stem cell markers | ~2-fold increase in HSCs; 3.3-fold increase in runx1; 1.41-fold increase in cMyb | [1] |
Comparative Efficacy in Other Anemia Models
Direct comparative studies of this compound against ESAs and other HIF-PH inhibitors in standardized rodent models of anemia (e.g., phenylhydrazine-induced anemia in mice or adenine-induced chronic kidney disease) are not yet published. However, to provide a benchmark for performance, the following tables present typical data from studies on established treatments in these models.
Phenylhydrazine-Induced Anemia in Mice
This model is widely used to study hemolytic anemia and the subsequent erythropoietic response.
| Treatment | Dosage | Key Hematological Outcome | Citation |
| Erythropoietin (EPO) | Varies | Dose-dependent increase in reticulocytes, hematocrit, and hemoglobin. | [3][4] |
| Darbepoetin alfa | Varies | Significant increase in hemoglobin levels. | [5][6] |
Note: Specific quantitative data for ESAs in the PHZ-induced anemia model in mice varies between studies and is often presented as dose-response curves.
Anemia of Chronic Kidney Disease (CKD) - Rodent and Clinical Data
The adenine-induced model of CKD in rodents is a common preclinical model. Clinical data for HIF-PH inhibitors provides a reference for their therapeutic potential.
| Treatment | Model/Population | Key Hematological Outcome | Citation |
| Roxadustat | Non-Dialysis Dependent CKD Patients | Mean hemoglobin increase of 1.9 g/dL from baseline over 8 weeks. | [7] |
| Roxadustat | Dialysis-Dependent CKD Patients | Non-inferior to epoetin alfa in maintaining hemoglobin levels. | [7] |
| Darbepoetin alfa | Chemotherapy-Induced Anemia Patients | Mean hemoglobin increase of +1.61 g/dL from baseline to end of treatment. | [5][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Phenylhydrazine-Induced Anemia in Zebrafish
Workflow for Phenylhydrazine-Induced Anemia in Zebrafish.
Detailed Steps:
-
Zebrafish embryos at 33 hours post-fertilization (hpf) are exposed to a solution of 0.5 µg/mL phenylhydrazine.[2]
-
The exposure is continued for 15 hours until 48 hpf.[2]
-
Following exposure, the PHZ solution is removed, and the embryos are washed multiple times with fresh embryo medium.
-
Complete loss of circulating erythrocytes, indicative of anemia, is confirmed at 72 hpf.[2]
-
Anemic embryos are then treated with 5 µM this compound or a vehicle control.[1]
-
Erythropoiesis is assessed at 96 and 120 hpf using techniques such as o-dianisidine staining for hemoglobin.[1][2]
o-Dianisidine Staining for Hemoglobin in Zebrafish Embryos
Protocol for o-Dianisidine Staining in Zebrafish Embryos.
Detailed Steps:
-
Embryos at the desired stage (e.g., 48 hpf) are anesthetized.[9]
-
Fixation is carried out in 4% paraformaldehyde (PFA) for 2 hours at room temperature.[9]
-
Embryos are washed three times with phosphate-buffered saline (PBS), 5 minutes per wash, to remove the fixative.[9]
-
Staining is performed using a solution containing 0.6 mg/mL o-dianisidine, 40% ethanol, 0.65% H2O2, and 10 mmol/L sodium acetate for 30 minutes in the dark.[9]
-
Following staining, embryos are washed four times with PBS for 5 minutes each.[9]
-
To remove pigmentation, embryos are incubated in a bleach solution (1% KOH, 3% H2O2) for 20 minutes.[9]
-
After a final rinse in PBS, the embryos are imaged to visualize hemoglobin-containing cells.[9]
Adenine-Induced Chronic Kidney Disease in Rodents
Mouse Model:
-
Induction: Oral gavage of 50 mg/kg body weight of adenine daily for 28 days.[2]
-
Confirmation: Assessment of serum creatinine, blood urea nitrogen (BUN), hematocrit, and hemoglobin levels.[2]
Rat Model:
-
Induction: Oral gavage of 600 mg/kg body weight of adenine daily for 10 days.[2]
-
Confirmation: Monitoring of renal function and anemia-related parameters as in the mouse model.[2]
Discussion and Future Directions
The available data suggests that this compound is a potent inducer of erythropoiesis in a zebrafish model of hemolytic anemia, likely acting through the HIF-1α pathway. Its ability to not only stimulate red blood cell production but also expand the pool of hematopoietic stem cells is a promising characteristic.
However, for a comprehensive cross-validation, further studies are imperative. Specifically, research should focus on:
-
Direct Comparative Studies: Head-to-head trials of this compound against ESAs and other HIF-PH inhibitors in standardized rodent models of both hemolytic anemia and anemia of CKD are needed.
-
Quantitative Hematological Analysis: Future studies should report detailed quantitative data, including red blood cell counts, hemoglobin concentrations, and hematocrit levels, to allow for more direct comparisons.
-
Dose-Response Studies: Establishing a clear dose-response relationship for this compound's effect on erythropoiesis is essential for determining its therapeutic window.
-
Long-Term Safety and Efficacy: Long-term studies are required to assess the safety and sustained efficacy of this compound, particularly concerning potential off-target effects.
References
- 1. This compound protects zebrafish from lethal effects of ionizing radiation: role of hematopoietic cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Protects Zebrafish from Lethal Effects of Ionizing Radiation: Role of Hematopoietic Cell Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EPO-dependent induction of erythroferrone drives hepcidin suppression and systematic iron absorption under phenylhydrazine-induced hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Erthropoietic precursors in mice with phenylhydrazine-induced anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical trial simulation of a 200-microg fixed dose of darbepoetin alfa in chemotherapy-induced anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exposure-response modeling of darbepoetin alfa in anemic patients with chronic kidney disease not receiving dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Randomized Trial of Roxadustat in Anemia of Kidney Failure: SIERRAS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. pubcompare.ai [pubcompare.ai]
Head-to-Head Comparison: Todralazine and Endralazine in the Management of Uncontrolled Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two antihypertensive agents, Todralazine and Endralazine, for the management of uncontrolled hypertension. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.
Executive Summary
Uncontrolled hypertension remains a significant challenge in cardiovascular medicine. This guide delves into a head-to-head comparison of two hydrazinophthalazine derivatives, this compound and Endralazine. While both aim to reduce blood pressure, their mechanisms of action and the available clinical evidence differ substantially. Endralazine is a direct-acting peripheral vasodilator with clinical data supporting its efficacy in patients with hypertension refractory to other treatments. In contrast, this compound is described as a β2-adrenergic receptor antagonist with additional antioxidant properties; however, its clinical efficacy in human hypertension is not yet established, with current data limited to preclinical studies. This document synthesizes the available data on their mechanism of action, pharmacokinetics, efficacy, and safety to provide a clear comparative overview.
Chemical Structures and Properties
A fundamental aspect of understanding drug action is the analysis of the chemical structures of the compounds.
| Feature | This compound | Endralazine |
| Chemical Structure |
|
|
| IUPAC Name | ethyl N-(phthalazin-1-ylamino)carbamate | 6-benzoyl-3-hydrazinyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine |
| Molecular Formula | C₁₁H₁₂N₄O₂ | C₁₄H₁₅N₅O |
| Molecular Weight | 232.24 g/mol | 269.30 g/mol |
Mechanism of Action and Signaling Pathways
The antihypertensive effects of this compound and Endralazine are achieved through distinct signaling pathways.
This compound: β2-Adrenergic Receptor Antagonism
This compound is reported to act as a β2-adrenergic receptor (β2AR) antagonist. In the context of hypertension, the blockade of β2ARs, particularly in the vasculature and potentially presynaptically, can contribute to a reduction in blood pressure. The antagonism of these receptors would inhibit the downstream signaling cascade that typically leads to vasodilation, which seems counterintuitive for an antihypertensive. However, its antihypertensive effect may be attributed to its action on presynaptic β2ARs, which would reduce norepinephrine release, or through its central action.[1][2][3] Additionally, this compound has been noted for its antioxidant and free radical scavenging properties.[4]
Endralazine: Direct-Acting Vasodilation
Endralazine functions as a direct-acting peripheral vasodilator.[5][6] Its mechanism is believed to be similar to that of Hydralazine, which involves the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells. This reduction in intracellular calcium concentration leads to smooth muscle relaxation and subsequent vasodilation, primarily in arterioles, resulting in decreased peripheral resistance and a fall in blood pressure.[1][7][8]
Preclinical and Clinical Efficacy
The available data on the efficacy of this compound and Endralazine vary significantly in scope and context.
This compound Efficacy Data (Preclinical)
To date, there are no published clinical trials evaluating the efficacy of this compound for uncontrolled hypertension in humans. The primary evidence for its antihypertensive activity comes from a preclinical study in rats.
| Study Parameter | This compound in Spontaneously Hypertensive Rats (SHR) | Reference |
| Dosage | ED20% (dose causing a 20% reduction in blood pressure) = 1.0 mg/kg | [6] |
| Effect on Blood Pressure | Showed similar blood pressure-reducing effects in both normotensive and hypertensive rats. | [6] |
It is crucial to note that these preclinical results in rats are not directly translatable to human subjects and serve only as an early indicator of potential antihypertensive activity.
Endralazine Efficacy Data (Clinical)
Endralazine has been evaluated in clinical settings, most notably in a comparative study against Hydralazine in patients whose hypertension was inadequately controlled by a beta-blocker and a diuretic.
| Study Parameter | Endralazine in Patients with Uncontrolled Hypertension | Reference |
| Patient Population | 30 patients with essential hypertension inadequately controlled by a beta-blocker and a diuretic. | [5] |
| Dosage | 10 mg to 30 mg per day. | [5] |
| Mean Blood Pressure Reduction | Mean supine blood pressure improved from 197/107 mmHg to 160/86 mmHg after one week and 161/91 mmHg after one year of treatment.[9] | [9] |
| Comparative Efficacy | At least as effective as Hydralazine in reducing blood pressure. | [5] |
Pharmacokinetics
| Parameter | This compound | Endralazine | Reference |
| Bioavailability | Data not available | ~75% (oral) | [9] |
| Half-life | Data not available | ~2.5 hours (acute administration), ~7.5 hours (chronic dosing) | [9] |
| Metabolism | Data not available | Not significantly affected by acetylator phenotype. | [9] |
| Excretion | Data not available | Data not available |
Safety and Tolerability
This compound
The safety profile of this compound in humans is not well-documented due to the lack of clinical trial data. Preclinical toxicity studies in rats indicated a higher LD50 compared to a novel analog, suggesting a potentially better safety margin in that specific context.[6]
Endralazine
The clinical study comparing Endralazine to Hydralazine provided valuable safety insights.
| Adverse Effect Profile | Endralazine | Reference |
| Patient Tolerance | Significantly better tolerance compared to Hydralazine (p < 0.05), assessed by dropout rate. | [5] |
| Lupus-like Syndrome | No cases of drug-induced lupus-like syndrome were observed. | [5] |
| Common Side Effects | Facial flushing and mild headache were reported with early doses. | [9] |
| Long-term Effects | No weight gain suggesting fluid retention, and the anti-nuclear factor remained negative in patients treated for at least one year. | [9] |
Experimental Protocols
This compound: Antihypertensive Activity in Rats
-
Objective: To investigate the acute intravenous toxicity and antihypertensive activity of this compound and its analog, KB1.
-
Subjects: Normotensive Wistar-Kyoto (WKY) and spontaneously hypertensive rats (SHR).
-
Methodology:
-
This compound was administered intravenously.
-
The dose required to produce a 20% reduction in blood pressure (ED20%) was determined.
-
The lethal dose for 50% of the animals (LD50) was also calculated to assess acute toxicity.
-
-
Key Findings: this compound demonstrated antihypertensive effects in both normotensive and hypertensive rat models.
Endralazine: Comparative Clinical Trial in Uncontrolled Hypertension
-
Objective: To compare the efficacy and tolerance of Endralazine and Hydralazine in patients with essential hypertension inadequately controlled by a beta-blocker and a diuretic.
-
Study Design: A randomized, double-blind, parallel-group study conducted over one year.
-
Participants: 30 patients with uncontrolled essential hypertension.
-
Methodology:
-
Patients were randomly assigned to receive either Endralazine (10-30 mg/day) or Hydralazine (75-200 mg/day).
-
Blood pressure was monitored regularly throughout the one-year study period.
-
Patient tolerance was assessed based on the rate of study withdrawal due to adverse effects.
-
The incidence of drug-induced lupus-like syndrome was monitored.
-
-
Key Findings: Endralazine was as effective as Hydralazine in lowering blood pressure but was better tolerated by patients.
Conclusion
This comparative guide highlights the current state of knowledge regarding this compound and Endralazine for uncontrolled hypertension. Endralazine emerges as a compound with a more established profile, supported by clinical data demonstrating its efficacy and favorable safety compared to an older agent, Hydralazine. Its direct vasodilatory mechanism is well-understood.
This compound, on the other hand, represents an earlier-stage investigational compound. While its proposed mechanism as a β2AR antagonist is of interest, the lack of human clinical trial data for hypertension makes a direct comparison of its clinical utility with Endralazine speculative at this time. Further research, including well-designed clinical trials, is necessary to elucidate the therapeutic potential of this compound in the management of uncontrolled hypertension.
For drug development professionals, Endralazine provides a benchmark for a peripherally acting vasodilator, while this compound's profile suggests an alternative mechanistic approach that warrants further investigation to validate its preclinical findings in a clinical setting.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. ClinPGx [clinpgx.org]
- 4. droracle.ai [droracle.ai]
- 5. Comparative study of endralazine and hydralazine for the treatment of hypertension uncontrolled by a beta-blocker and diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute systemic toxicity and antihypertensive activity of a novel this compound analog in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 8. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 9. Clinical pharmacological studies with the vasodilator endralazine in normotensive subjects and essential hypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating the pharmacological actions of Todralazine and Dihydralazine
In the landscape of antihypertensive agents, Todralazine and Dihydralazine represent two distinct pharmacological approaches to blood pressure regulation. While both culminate in vasodilation, their underlying mechanisms of action and ancillary properties diverge significantly. This guide provides a detailed comparison of their pharmacological actions, supported by available experimental data, to assist researchers, scientists, and drug development professionals in understanding their differential profiles.
Core Pharmacological Differentiation
This compound, a phthalazine derivative, exhibits a multi-faceted mechanism of action, functioning as a β2-adrenergic receptor (β2AR) blocker, an antioxidant, and a free-radical scavenger.[1] Its antihypertensive effect is, therefore, a composite of these activities. In contrast, Dihydralazine, also a hydrazinophthalazine, primarily exerts its antihypertensive effect through direct vasodilation of arterial smooth muscle.[2] This is achieved by inhibiting calcium ion influx into vascular smooth muscle cells and stimulating the release of nitric oxide (NO), a potent vasodilator.[2]
Quantitative Comparison of Pharmacological Actions
The following tables summarize the available quantitative data for this compound and Dihydralazine. It is important to note that direct comparative studies are limited, and much of the detailed mechanistic data for Dihydralazine is extrapolated from its close analog, Hydralazine.
Table 1: Antihypertensive Potency and Toxicity
| Parameter | This compound | Dihydralazine | Species | Reference |
| ED₂₀ (Antihypertensive Effect) | 1.1 mg/kg (WKY rats) | Not Directly Reported | Rat | [3] |
| 1.0 mg/kg (SHR rats) | ||||
| LD₅₀ (Acute Toxicity) | 255 mg/kg (WKY rats) | Not Directly Reported | Rat | [3] |
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Dihydralazine | Species | Reference |
| Peak Plasma Concentration (Cmax) | Not Reported | 47.0 ± 11.0 ng/mL (single 20 mg oral dose) | Human | [4] |
| Time to Peak (Tmax) | Not Reported | 1 hour (single 20 mg oral dose) | Human | [4] |
| Elimination Half-life (t½) | Not Reported | 0.57 h (initial phase), 4.96 h (terminal phase) | Human | [4] |
| Metabolism | Not Reported | Partly converted to Hydralazine | Human | [4] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and Dihydralazine are visualized in the following signaling pathway diagrams.
Caption: Proposed signaling pathway for this compound's antihypertensive action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Dihydralazine Sulfate? [synapse.patsnap.com]
- 3. Acute systemic toxicity and antihypertensive activity of a novel this compound analog in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma concentrations and pharmacokinetics of dihydralazine after single oral doses to human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Todralazine: A Guide for Laboratory Professionals
For immediate reference, Todralazine and its containers should be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
This document provides essential safety and logistical information for the proper disposal of this compound, a substance used in pharmaceutical research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
This compound Hazard and Safety Data
Before handling this compound for disposal, it is crucial to be aware of its chemical properties and associated hazards. This information is summarized from the Safety Data Sheet (SDS).
| Property | Value | Citation |
| Chemical Name | This compound | |
| CAS Number | 14679-73-3 | |
| Molecular Formula | C₁₁H₁₂N₄O₂ | |
| Molecular Weight | 232.24 g/mol | |
| Physical Appearance | Solid | |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [1] |
| Environmental Hazards | Water hazard class 1 (Self-assessment): slightly hazardous for water. | [1] |
| Disposal Precaution | Do not allow to enter sewers/ surface or ground water. | [1] |
Experimental Protocols for Waste Neutralization
Currently, there are no established experimental protocols for the chemical neutralization of this compound waste in a standard laboratory setting. Therefore, the primary method of disposal is through a certified hazardous waste management service.
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the necessary steps for the safe disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
Step 2: Waste Segregation and Collection
-
Do not mix this compound waste with other chemical waste unless explicitly approved by your institution's environmental health and safety (EHS) department.
-
Collect solid this compound waste in a dedicated, clearly labeled, and sealable hazardous waste container.
-
For solutions containing this compound, use a dedicated, leak-proof, and clearly labeled hazardous waste container.
Step 3: Labeling of Waste Containers
-
Label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or lab manager
-
Step 4: Storage of this compound Waste
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
Step 5: Arrange for Professional Disposal
-
Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Do not attempt to incinerate or treat the chemical waste yourself.
Step 6: Decontamination of Empty Containers
-
Triple rinse empty this compound containers with a suitable solvent (e.g., water, if appropriate for the formulation).
-
Collect the rinsate as hazardous waste in the designated liquid waste container.
-
Once decontaminated, deface the label on the empty container before disposing of it according to your laboratory's procedures for non-hazardous glass or plastic waste.
Workflow for this compound Disposal
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Todralazine
Essential Safety and Handling Guide for Todralazine
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance to ensure the safe operational use and disposal of this compound.
Chemical Identifier:
-
Name: this compound
-
Synonyms: Ecarazine, Apirachol, Binazine
-
CAS Number: 3778-76-5 (for the hydrochloride salt)
Hazard Summary & Personal Protective Equipment (PPE)
This compound hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled[1]. It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes or airborne particles of the compound. |
| Skin Protection | - Disposable nitrile gloves.- A fully fastened laboratory coat. | Prevents skin contact with the chemical. For tasks with a higher risk of contamination, consider double gloving. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood. | Prevents inhalation of the powder, which can be harmful. |
| General Hygiene | - Wash hands thoroughly after handling.- Do not eat, drink, or smoke in the laboratory. | Prevents accidental ingestion and contamination of personal items. |
Operational Plan for Safe Handling
Adherence to a strict operational plan is vital for the safe handling of this compound. The following step-by-step protocol outlines the key procedures from preparation to disposal.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation risk.
-
Before starting any work, ensure that all necessary PPE is readily available and in good condition.
-
Designate a specific area for handling this compound to prevent the spread of contamination.
2. Handling and Use:
-
When weighing the solid form of this compound, do so within a chemical fume hood to contain any airborne powder.
-
Avoid creating dust. If possible, handle the compound in a solution.
-
Use compatible labware and ensure all containers are clearly labeled.
3. Accidental Release Measures:
-
In case of a spill, ensure the area is well-ventilated.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For solid spills, gently cover with an absorbent material to avoid generating dust and then collect into a suitable container for disposal.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Thoroughly decontaminate the spill area after cleanup.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste this compound: Collect all waste this compound, whether in solid or solution form, in a clearly labeled, sealed container. This is considered chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, should be considered contaminated and disposed of as chemical waste.
-
Disposal Route: Do not dispose of this compound down the drain or in the regular trash. This compound is classified as slightly hazardous for water[1]. All chemical waste should be disposed of through your institution's hazardous waste management program.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
